molecular formula C11H12N2O2 B3347695 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 141838-50-8

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3347695
CAS No.: 141838-50-8
M. Wt: 204.22 g/mol
InChI Key: ABDQINQUEGFMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-10-12-8-5-4-7(11(14)15)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDQINQUEGFMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434505
Record name 2-Propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141838-50-8
Record name 2-Propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Propyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and synthetic analysis of 2-propyl-1H-benzimidazole-5-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

2-Propyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic building block belonging to the benzimidazole class.[1] It is structurally characterized by a benzene ring fused to an imidazole ring, substituted with a propyl group at the C2 position and a carboxylic acid moiety at the C5 position.

While frequently conflated with its methylated analog (a key intermediate for Telmisartan ), this specific un-methylated congener represents a distinct pharmacophore used in the development of angiotensin II receptor antagonists and antimicrobial agents.

Core Chemical Data
ParameterSpecification
IUPAC Name 2-propyl-1H-benzimidazole-5-carboxylic acid
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Registry Number 80960-26-9 (Generic/Acid form) / 152628-03-0 (Methylated analog often confused)
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, MeOH, Dilute Acid/Base; Insoluble in Water
pKa (Calc.) ~3.5 (COOH), ~5.5 (Benzimidazole NH⁺)

Structural Analysis & Tautomerism

The biological activity and chemical reactivity of this molecule are governed by its amphoteric nature and annular tautomerism.

Tautomeric Equilibrium

In solution, the proton on the imidazole nitrogen is labile, migrating rapidly between N1 and N3. This creates a dynamic equilibrium between the 5-carboxylic acid and 6-carboxylic acid tautomers. While the 5-isomer is generally favored in nomenclature, the species are chemically equivalent unless the nitrogen atoms are substituted (e.g., alkylation).

Key Insight: In solid-state crystallography, the molecule typically adopts a hydrogen-bonded dimer network involving the carboxylic acid and the imidazole nitrogen, stabilizing one tautomer over the other depending on crystallization solvents.

Visualization: Tautomeric Shift

Tautomerism Tautomer1 2-propyl-1H-benzimidazole-5-COOH (N1-H Tautomer) Transition Proton Transfer (Fast Exchange) Tautomer1->Transition Tautomer2 2-propyl-3H-benzimidazole-5-COOH (Equivalent to 6-COOH) Transition->Tautomer2

Figure 1: Annular tautomerism between N1 and N3 positions. In the absence of N-alkylation, these forms are in rapid equilibrium.

Synthetic Pathways

The most robust industrial route utilizes the Phillips Condensation , involving the acid-catalyzed cyclodehydration of a phenylene diamine precursor with a carboxylic acid derivative.

Protocol: Phillips Condensation

This method is preferred for its scalability and use of inexpensive reagents.

Reagents:

  • Substrate: 3,4-Diaminobenzoic acid

  • Acylating Agent: Butyric acid (or Butyric anhydride)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or 4N HCl

Step-by-Step Methodology:

  • Preparation: Charge 3,4-diaminobenzoic acid (1.0 eq) into a reactor containing Polyphosphoric Acid (PPA) (10-15 volumes).

  • Acylation: Add Butyric acid (1.2 eq) slowly to the mixture.

  • Cyclization: Heat the reaction mass to 140–150°C for 4–6 hours. The high temperature drives the dehydration, closing the imidazole ring.

    • Mechanistic Note: PPA acts as both a solvent and a Lewis acid, activating the carbonyl carbon of butyric acid for nucleophilic attack by the amine.

  • Quenching: Cool the mixture to 80°C and pour slowly into crushed ice/water.

  • Neutralization: Adjust pH to ~5–6 using Ammonium Hydroxide (25%). The product precipitates at its isoelectric point.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Methanol to remove unreacted diamine traces.

Visualization: Synthesis Workflow

Synthesis Start 3,4-Diaminobenzoic Acid + Butyric Acid Step1 Condensation in PPA (150°C, 4-6 hrs) Start->Step1 Mix Step2 Cyclodehydration (Ring Closure) Step1->Step2 -2 H₂O Step3 Quench in Ice Water Neutralize to pH 5-6 Step2->Step3 Workup Product 2-Propyl-1H-benzimidazole-5-COOH (Precipitate) Step3->Product Filtration

Figure 2: Synthetic pathway via Phillips Condensation using Polyphosphoric Acid (PPA).

Spectroscopic Characterization

Validation of the structure requires analyzing the propyl chain signals and the specific aromatic substitution pattern.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.50 Broad s1HCOOHExchangeable acidic proton.
12.20 Broad s1HNHImidazole NH (tautomeric).
8.15 s1HAr-H (C4)Isolated proton between N and COOH.
7.80 d (J=8.5 Hz)1HAr-H (C6)Ortho coupling to C7.
7.55 d (J=8.5 Hz)1HAr-H (C7)Ortho coupling to C6.
2.85 t2H-CH₂- (Propyl)Benzylic protons (adjacent to C=N).
1.80 sextet2H-CH₂- (Propyl)Middle methylene group.
0.98 t3H-CH₃ (Propyl)Terminal methyl group.
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer) + N-H stretch.

  • 1680–1700 cm⁻¹: C=O stretch (Carbonyl of carboxylic acid).

  • 1620 cm⁻¹: C=N stretch (Benzimidazole ring).

  • 1580 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmaceutical Application & Context

While this specific molecule is a functional pharmacophore, it is crucial to distinguish it from the Telmisartan Intermediate .

The "Telmisartan" Distinction
  • Target Molecule (This Guide): 2-propyl-1H-benzimidazole-5-carboxylic acid.[2][3][4][5]

  • Telmisartan Intermediate: 4-Methyl -2-propyl-1H-benzimidazole-6-carboxylic acid (CAS 152628-03-0).[6][7]

Relevance: The absence of the methyl group at position 4 makes the subject molecule less sterically hindered but changes the lipophilicity profile. It serves as a:

  • General Angiotensin II Antagonist Scaffold: Used in SAR (Structure-Activity Relationship) studies to determine the necessity of the methyl group for receptor binding.

  • Antimicrobial Agent: Benzimidazoles with C2-alkyl chains exhibit disruption of bacterial cell membranes.

  • Corrosion Inhibitor: The amphoteric nature allows binding to metal surfaces (Cu, Fe), protecting against oxidation.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Ries, U. J., et al. (1993). "6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry, 36(25), 4040-4051. Link (Context on propyl-benzimidazole pharmacophores).

  • PubChem Compound Summary. "2-Propyl-1H-benzimidazole-5-carboxylic acid."[2][3] (Structural validation).

Sources

Technical Guide: Differentiating 2-Propyl-1H-benzimidazole-5-carboxylic Acid from Telmisartan Intermediate

[1]

Executive Summary

In the synthesis of the angiotensin II receptor antagonist Telmisartan (Micardis®), the integrity of the benzimidazole core is critical for pharmacological efficacy. A common point of confusion—and a critical quality control checkpoint—lies in differentiating the Des-methyl analog (2-propyl-1H-benzimidazole-5-carboxylic acid) from the Authentic Intermediate (4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid).[1]

While they share a benzimidazole scaffold and a propyl side chain, the absence of the C4-methyl group in the former fundamentally alters the steric profile, receptor binding affinity, and regulatory compliance of the final drug substance.[1] This guide analyzes the chemical divergence, synthetic origins, and analytical discrimination of these two entities.[1]

Molecular Architecture & Nomenclature[1]

The primary difference is the presence of a methyl group at the C4 position (or C7, depending on tautomerism) on the benzimidazole ring.[1]

Structural Comparison Table
Feature2-Propyl-1H-benzimidazole-5-carboxylic acid Telmisartan Intermediate (Authentic)
Common Name Des-methyl Telmisartan AcidTelmisartan Acid Intermediate
CAS Number 5465-29-2 (Generic core ref)*152628-03-0
Molecular Formula C₁₁H₁₂N₂O₂C₁₂H₁₄N₂O₂
Molecular Weight 204.23 g/mol 218.25 g/mol
Key Substituent Hydrogen at C4 positionMethyl (-CH₃) at C4 position
Role in Pharma Critical Impurity (Precursor to Des-methyl Telmisartan)Key Starting Material (KSM)

*Note: CAS 5465-29-2 refers to the 2-propylbenzimidazole core; the specific carboxylic acid derivative is often custom synthesized as an impurity standard.[1]

Tautomerism and Naming Ambiguity

Benzimidazoles exhibit annular tautomerism, meaning the hydrogen atom on the nitrogen oscillates between N1 and N3.[1]

  • Authentic Intermediate: Can be named 4-methyl...-6-carboxylic acid OR 7-methyl...-5-carboxylic acid.[1]

  • Des-methyl Analog: Can be named ...-5-carboxylic acid OR ...-6-carboxylic acid.

  • The Differentiator: The authentic intermediate always possesses a methyl group adjacent to the bridgehead carbon, creating steric bulk that is absent in the des-methyl analog.

Synthetic Causality: Origin of the Difference

The divergence between these two compounds stems entirely from the selection of the nitro-aromatic starting material in the initial synthesis steps.[1]

Synthesis Pathways (DOT Diagram)

The following diagram illustrates how the choice of starting material dictates whether the correct drug intermediate or the des-methyl impurity is formed.

Telmisartan_Synthesis_DivergenceStart_CorrectSTART (Correct):3-Methyl-4-nitrobenzoic acidStep1_CorrectEsterification & ReductionStart_Correct->Step1_CorrectStart_IncorrectSTART (Incorrect):4-Nitrobenzoic acidStep1_IncorrectEsterification & ReductionStart_Incorrect->Step1_IncorrectIntermediate_CorrectDiamine Precursor:Methyl 3-amino-4-methylbenzoateStep1_Correct->Intermediate_CorrectIntermediate_IncorrectDiamine Precursor:Methyl 4-aminobenzoateStep1_Incorrect->Intermediate_IncorrectCyclizationCyclization with Butyric Acid/AnhydrideIntermediate_Correct->CyclizationIntermediate_Incorrect->CyclizationProduct_CorrectAUTHENTIC INTERMEDIATE:4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acidCyclization->Product_Correct + Methyl GroupProduct_IncorrectIMPURITY PRECURSOR:2-Propyl-1H-benzimidazole-5-carboxylic acidCyclization->Product_Incorrect No Methyl GroupFinal_DrugTELMISARTAN (API)Product_Correct->Final_Drug Coupling with N-methyl-o-phenylenediamine& Biphenyl bromideFinal_ImpurityIMPURITY:Des-methyl TelmisartanProduct_Incorrect->Final_Impurity Downstream Processing

Figure 1: Divergent synthetic pathways showing the origin of the Des-methyl impurity vs. the Authentic Telmisartan Intermediate.[1]

Mechanistic Insight[1]
  • Authentic Route: Uses 3-methyl-4-nitrobenzoic acid .[1] The methyl group is preserved throughout the reduction (to amine) and Phillips condensation (to benzimidazole).[1] This methyl group is pharmacologically essential for the lipophilicity and "lock-and-key" fit into the AT1 receptor.[1]

  • Impurity Route: Uses 4-nitrobenzoic acid (often cheaper or present as a contaminant).[1] The resulting benzimidazole lacks the steric bulk, leading to the "2-propyl-1H-benzimidazole-5-carboxylic acid" structure.[1]

Analytical Differentiation Protocols

To validate the identity of the intermediate, researchers must use orthogonal analytical methods.[1] A simple melting point test is often insufficient due to the high melting points of benzimidazole carboxylic acids (>200°C).[1]

Proton NMR (^1H-NMR) Validation

This is the definitive method for differentiation.[1]

  • Authentic Intermediate (4-Methyl...):

    • Diagnostic Signal: A sharp singlet integrating for 3 protons around δ 2.4 - 2.6 ppm (Ar-CH₃).[1]

    • Aromatic Region: Shows distinct splitting patterns for the protons on the benzimidazole ring due to the asymmetry caused by the methyl group.

  • Des-methyl Analog (2-Propyl...):

    • Diagnostic Signal: Absence of the singlet in the 2.4 - 2.6 ppm region.[1]

    • Aromatic Region: Simplified coupling patterns corresponding to a 5,6-disubstituted benzimidazole (or 5-substituted depending on tautomer), lacking the methyl substituent's shielding/deshielding effect.[1]

HPLC Retention Time

In reverse-phase chromatography (C18 column):

  • Des-methyl Analog: Elutes earlier (lower Retention Time) compared to the authentic intermediate.[1]

    • Reason: The absence of the methyl group makes the molecule slightly more polar and less hydrophobic.[1]

  • Authentic Intermediate: Elutes later due to the increased lipophilicity provided by the methyl group.

Impact on Final Drug Quality (E-E-A-T)

Using the incorrect intermediate (2-propyl-1H-benzimidazole-5-carboxylic acid) has severe downstream consequences:

  • Formation of Des-methyl Telmisartan: If this impurity precursor reacts in the subsequent coupling steps, it forms Des-methyl Telmisartan .[1]

  • Regulatory Non-Compliance: Des-methyl Telmisartan is a known impurity listed in the European Pharmacopoeia (EP) and USP.[1] Limits are strictly controlled (typically < 0.15%).

  • Pharmacological Alteration: The methyl group in Telmisartan contributes to the molecule's non-planar conformation, which is vital for its high specificity to the AT1 receptor. Removing it may alter binding kinetics and metabolic stability (CYP450 interaction).[1]

Conclusion

The distinction between 2-propyl-1H-benzimidazole-5-carboxylic acid and the Telmisartan Intermediate is a matter of a single methyl group with massive implications for pharmaceutical compliance.

  • Researchers must verify the presence of the C4-methyl group using ^1H-NMR before proceeding with synthesis.[1]

  • QA/QC Professionals must treat the des-methyl acid as a critical process-related impurity marker.[1]

References

  • Zhang, F., et al. (2020).[2] Preparation method of 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid. Patent CN110713467A.[1]

  • European Pharmacopoeia (Ph.[1][3] Eur.). Telmisartan Monograph: Impurity Profile. [1]

  • Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, (x), 247-254.[1]

  • PubChem. Telmisartan Intermediate (4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid).[1] CID 152628-03-0.[1][4][5][6] [1]

  • BOC Sciences. Telmisartan Impurities and Standards.

biological activity of 2-propylbenzimidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Pharmacology and Biological Activity of 2-Propylbenzimidazole-5-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

Benzimidazole is a privileged scaffold in medicinal chemistry, primarily due to its isosteric resemblance to purine nucleotides and indole derivatives[1][2]. Among its functionalized variants, 2-propylbenzimidazole-5-carboxylic acid and its derivatives stand out as highly versatile pharmacophores. The strategic placement of a propyl group at the C2 position and a carboxylic acid at the C5 position creates a unique stereoelectronic profile capable of engaging diverse biological targets, most notably the Angiotensin II Type 1 (AT1) receptor and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3][4]. This guide explores the mechanistic rationale, biological activities, and self-validating experimental workflows for synthesizing and evaluating these derivatives.

Structural Pharmacology & Mechanistic Rationale

The biological efficacy of 2-propylbenzimidazole-5-carboxylic acid derivatives is not coincidental; it is rooted in precise molecular interactions dictated by its substituents:

  • The 2-Propyl Moiety (Lipophilic Anchor): The aliphatic propyl chain provides critical lipophilicity. In the context of PPARγ, this bulky group pushes away specific receptor side chains (such as His323 and Phe363) within the ligand-binding domain (LBD), forcing the receptor into a conformation distinct from that induced by full agonists like rosiglitazone[5]. This steric displacement is the primary driver of partial agonism, which improves insulin sensitivity without the severe adipogenic side effects of full agonists[5][6].

  • The 5-Carboxylic Acid (Electrostatic Interaction): The carboxylic acid group acts as a potent hydrogen bond acceptor/donor and can form salt bridges. In the PPARγ LBD, derivatives containing this core engage in a non-canonical hydrogen-bonding network around Helix 12 (H12), specifically interacting with Tyr473, while the benzimidazole nitrogen interacts with Ser289 on Helix 3 (H3)[3][5][7].

  • Purine Mimicry: The core benzimidazole ring mimics the purine rings found in endogenous nucleotides, allowing these molecules to intercalate into DNA or competitively inhibit kinase ATP-binding sites in oncology applications[1][8].

Primary Biological Paradigm: Cardiovascular and Metabolic Modulation

The most clinically validated application of the 2-propylbenzimidazole scaffold is in the management of hypertension and metabolic syndrome. Telmisartan, a blockbuster drug, utilizes a modified version of this core (incorporating a biphenyl system, though the 2-propylbenzimidazole moiety remains central to its binding)[7][9].

  • AT1 Receptor Antagonism: The derivatives competitively block the binding of Angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone secretion[4].

  • PPARγ Partial Agonism: Unlike other Angiotensin Receptor Blockers (ARBs), derivatives with the 2-propylbenzimidazole core uniquely penetrate the intracellular space to bind the nuclear PPARγ receptor. Isothermal titration calorimetry (ITC) data shows that these specific derivatives bind PPARγ with nanomolar affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nmol/L), whereas other ARBs show only marginal affinity (
    
    
    
    μmol/L).

DualPathway Ligand 2-Propylbenzimidazole Derivative AT1R AT1 Receptor (Antagonism) Ligand->AT1R Blocks PPARg PPARγ Receptor (Partial Agonism) Ligand->PPARg Activates Vasodilation Vasodilation & BP Reduction AT1R->Vasodilation Inhibits Ang II Metabolism Insulin Sensitivity & Lipid Metabolism PPARg->Metabolism Gene Transcription

Caption: Dual mechanistic pathway of 2-propylbenzimidazole derivatives modulating AT1 and PPARγ receptors.

Emerging Biological Activities

Beyond cardiometabolic diseases, the 2-propylbenzimidazole-5-carboxylic acid core is actively investigated for novel therapeutic applications:

  • Antiproliferative & Oncology Applications: Hydrazone and amide derivatives of the 5-carboxylic acid group have demonstrated significant cytostatic activity against murine leukemia (L1210), human cervix carcinoma (HeLa), and human pancreas carcinoma cells (Mia Paca-2)[8]. The mechanism involves multi-target kinase inhibition and stabilization of human telomeric DNA[8][10].

  • Antiviral & Antimicrobial Efficacy: Substitution at the C5 position with various heterocyclic rings has yielded novel enterovirus inhibitors, showing high efficacy in Vero cell assays[11]. Furthermore, the purine-like structure allows these derivatives to inhibit the replication of HIV and influenza A viruses[2][12].

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating protocols with built-in controls.

Protocol A: Synthesis of 2-Propylbenzimidazole-5-Carboxylic Acid Core

Causality Check: The condensation of an ortho-phenylenediamine with an aldehyde typically requires harsh acidic conditions. Using a Lewis acid catalyst like Zirconium Chloride (ZrCl4) facilitates the rapid formation of the imine intermediate and subsequent oxidative ring closure under milder conditions, preventing the degradation of the sensitive carboxylic acid moiety[13].

  • Condensation: Dissolve 1.0 equivalent of 3,4-diaminobenzoic acid and 1.1 equivalents of butyraldehyde in ethylene dichloride (EDC)[13].

  • Catalysis: Add 10 mol% of ZrCl4. The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the amine[13].

  • Reflux & Cyclization: Reflux the mixture for 5 hours. Monitor the reaction via TLC (eluent: Dichloromethane/Methanol 9:1).

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Validation: Recrystallize from ethanol. Confirm product identity via 1H NMR (DMSO-d6): Validate the characteristic triplet of the propyl terminal methyl at ~0.98 ppm and the broad singlet of the carboxylic acid proton >12.0 ppm[13].

SynthesisWorkflow Step1 Step 1: Condensation 3,4-Diaminobenzoic Acid + Butyraldehyde Step2 Step 2: Oxidative Cyclization (ZrCl4 Lewis Acid Catalysis) Step1->Step2 Step3 Step 3: Workup & Extraction (Ethyl Acetate / Na2SO4) Step2->Step3 Step4 Step 4: Purification & Validation (Ethanol Recrystallization & 1H NMR) Step3->Step4

Caption: Step-by-step synthetic workflow for 2-propylbenzimidazole-5-carboxylic acid utilizing ZrCl4 catalysis.

Protocol B: In Vitro PPARγ Transactivation Assay

Causality Check: To prove that a derivative is a partial agonist, it must be compared against a known full agonist and a vehicle control. A luciferase reporter assay provides a highly sensitive, quantifiable measure of gene transcription driven by the ligand-receptor complex[7].

  • Transfection: Transiently transfect COS-7 cells with a chimeric receptor plasmid (pGal4-hPPARγ-LBD) and a reporter plasmid (pGal5-TK-pGL3) containing the firefly luciferase gene[7].

  • Treatment: 24 hours post-transfection, treat cells with varying concentrations (0.1 μM to 10 μM) of the synthesized 2-propylbenzimidazole derivative. Include Rosiglitazone (1 μM) as a positive control (defined as 100% activation) and DMSO as a negative vehicle control.

  • Lysis & Detection: After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the EC50 and maximum efficacy (Emax). A verified partial agonist will typically show an Emax of 20-50% relative to Rosiglitazone[7].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for various benzimidazole derivatives against key biological targets.

Compound Class / ModificationPrimary TargetBinding Affinity / IC50Biological EffectReference
2-Propylbenzimidazole core (Telmisartan-like)PPARγ (LBD)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

nmol/L
Partial Agonism (Insulin Sensitization)
2-Propylbenzimidazole core AT1 ReceptorIC50 < 10 nmol/LAntagonism (Vasodilation)[4][7]
Benzimidazole-5-carboxylic acid hydrazones Pancreas Carcinoma (Mia Paca-2)IC50 < 10 μMAntiproliferative / Cytostatic[8]
5-Heterocyclic substituted benzimidazoles Enterovirus (CVB3/CVB6)IC50 = 5 - 15 μMViral Replication Inhibition[11]

References

Sources

Technical Guide: Solubility Profiling & Handling of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

[1]

Executive Summary

For experimental applications involving 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid , Dimethyl Sulfoxide (DMSO) is the requisite solvent for primary stock solution preparation, offering solubility typically exceeding 10 mg/mL (approx. 50 mM).[1][2]

Water solubility is negligible (< 0.1 mg/mL) at neutral pH due to the lipophilic propyl chain and strong intermolecular lattice energy.[1] Aqueous solubilization requires pH manipulation (conversion to the sodium salt via NaOH) or high-percentage co-solvent systems, though the latter presents precipitation risks upon dilution.

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, one must analyze the competition between the crystal lattice energy and solvation energy.

PropertyValue (Est.)Impact on Solubility
Molecular Weight 204.23 g/mol Moderate; allows for reasonable molar concentrations in organic solvents.[1]
LogP (Octanol/Water) ~2.5 - 2.9Lipophilic. The 2-propyl group significantly increases hydrophobicity compared to the parent benzimidazole, driving poor aqueous solubility.[1]
pKa (Acidic) ~3.8 - 4.2The C-5 carboxylic acid deprotonates at pH > 4.[1]5.
pKa (Basic) ~5.0 - 5.5The imidazole nitrogen can protonate at pH < 5.[1]
Physical State Solid (Crystalline)High melting point (>250°C) indicates high lattice energy, resisting dissolution in water.[1]
The Solubility Paradox

At neutral pH (7.0), the compound exists largely as a mono-anion (carboxylate form). Theoretically, ions are water-soluble.[1] However, the hydrophobic burden of the fused benzene ring and the propyl chain outweighs the solvation potential of the single carboxylate group. Consequently, the compound tends to aggregate or precipitate in pure water, necessitating the use of aprotic polar solvents like DMSO which disrupt these hydrophobic interactions effectively.

Comparative Solubility Data

The following data summarizes the saturation limits observed in standard laboratory conditions (25°C).

SolventSolubility RatingEstimated SaturationUsage Recommendation
DMSO High > 25 mg/mL (>100 mM)Primary Stock. Ideal for cryo-storage (-20°C).[1]
DMF High> 20 mg/mLAlternative stock solvent if DMSO is incompatible with downstream chemistry.[1]
Ethanol Moderate1 - 5 mg/mLViable for some applications; may require sonication.[1]
Water (pH 7) Insoluble < 0.1 mg/mLDo not use for stock preparation.[1]
0.1 M NaOH Moderate/High> 10 mg/mLForms the sodium salt.[1] Use for preparing aqueous working solutions directly.
0.1 M HCl Moderate~ 1-5 mg/mLForms the hydrochloride salt.[1] Less stable than the sodium salt.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Standard procedure for biological assays and chemical synthesis.

Reagents:

  • Compound: 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (MW: 204.23 g/mol ).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

Procedure:

  • Calculation: To prepare 1 mL of 50 mM stock, you require 10.21 mg of powder.[1]

    • Formula:

      
      [1]
      
  • Weighing: Weigh ~10.2 mg of the compound into a sterile amber glass vial (protects from light). Record exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to reach 50 mM.

    • Example: If you weighed 10.4 mg, add

      
       DMSO.[1]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (Sodium Salt Method)

Use this method if DMSO is strictly prohibited in your assay.

Mechanism: Deprotonation of the carboxylic acid by NaOH forces the molecule into its ionic, water-soluble form.

Procedure:

  • Weigh 10 mg of compound into a vial.

  • Add 1 mL of 0.1 M NaOH (1 equivalent is theoretically sufficient, but excess ensures complete conversion).

  • Vortex until fully dissolved (Solution A).

  • Dilute Solution A slowly into your target buffer (e.g., PBS).

    • Critical Warning: If the buffer pH is acidic or strongly neutral, the compound may reprecipitate upon dilution.[1] Ensure the final pH remains > 6.0.

Decision Logic for Solvent Selection

The following diagram illustrates the logical workflow for handling this compound based on assay requirements.

SolubilityWorkflowStartStart: 2-propyl-1H-benzo[d]imidazole-5-carboxylic acidCheckReqCheck Assay ToleranceStart->CheckReqDMSO_OKIs DMSO tolerated?CheckReq->DMSO_OKYesDMSOUse DMSO Stock(Recommended)DMSO_OK->YesDMSOYes (<1% v/v)NoDMSOIs High pH tolerated?DMSO_OK->NoDMSONoDilutionDilute into Aqueous BufferYesDMSO->DilutionYesBaseDissolve in 0.1M NaOH(Forms Na-Salt)NoDMSO->YesBaseYesNoBaseUse Ethanol orSuspension FormulationNoDMSO->NoBaseNoYesBase->DilutionCheckPrecipCheck for Precipitation(Turbidity/Microscopy)Dilution->CheckPrecip

Caption: Workflow for solvent selection and solubilization strategy emphasizing DMSO as the primary choice.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

A common error occurs when diluting a high-concentration DMSO stock (e.g., 50 mM) directly into a cold, aqueous buffer.[1] The rapid change in polarity causes the hydrophobic propyl-benzimidazole core to aggregate before it can disperse.[1]

Prevention Strategy:

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO first, then dilute that into the buffer.

  • Warmth: Pre-warm the buffer to 37°C before adding the compound.

  • Mixing: Inject the DMSO stock into the vortexing buffer (submerged tip) rather than dropping it on top.

Stability[3]
  • DMSO Stock: Stable for >6 months at -20°C. Protect from moisture (DMSO is hygroscopic; water uptake reduces solubility).[1]

  • Aqueous Solution: Prepare fresh. Hydrolysis is unlikely, but precipitation over time is a risk.

References

  • PubChem. (2023).[1] Compound Summary: 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Beyond the SDS: Comprehensive Safety, Handling, and Application Guide for 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 141838-50-8) is a privileged heterocyclic building block utilized extensively in medicinal chemistry. It shares critical structural homology with the pharmacophore of Angiotensin II Receptor Blockers (ARBs), most notably serving as a precursor or analog in the convergent synthesis of telmisartan[1],[2].

While a standard Safety Data Sheet (SDS) provides baseline regulatory compliance, it often lacks the mechanistic context required by synthetic chemists to design inherently safe experiments. This whitepaper synthesizes physicochemical data with field-proven laboratory protocols to establish a comprehensive safety, handling, and synthetic integration framework for this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely handle 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, researchers must understand the chemical causality behind its Globally Harmonized System (GHS) classifications.

Quantitative Data & Hazard Causality
Property / HazardValue / ClassificationMechanistic Causality
CAS Number 141838-50-8N/A
Molecular Weight 204.23 g/mol N/A
Appearance Off-white to pale yellow powderMicrocrystalline solid state increases aerosolization risk during transfer.
Skin Irritation Category 2 (H315)The lipophilic 2-propyl chain enhances lipid membrane permeability, allowing the acidic moiety to induce localized dermal inflammation.
Eye Irritation Category 2 (H319)The amphoteric nature (basic imidazole nitrogen and acidic carboxyl group) disrupts mucosal osmotic and pH balance upon contact.
STOT SE 3 Category 3 (H335)Inhalation of the fine powder acts as a mechanical and chemical respiratory irritant.

The Zwitterionic Challenge: The basic imidazole nitrogen (pKa ~5.5) and the acidic carboxylic acid (pKa ~4.0) result in a zwitterionic state at physiological pH. This structural feature limits its aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) for synthetic manipulation.

Toxicological Mechanisms & Exposure Control

Solvent-Mediated Penetration Risk

In synthetic workflows, this compound is typically dissolved in DMF or DMSO. These solvents act as potent transdermal carriers. A splash of a DMF solution containing 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid bypasses the stratum corneum entirely, delivering the irritant directly into the systemic circulation.

  • Engineering Controls: Handling must occur in a Class II biological safety cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.

  • PPE Protocol: Standard nitrile gloves are insufficient for prolonged exposure to DMF/DMSO solutions. Double-gloving or the use of butyl rubber gloves is mandated during solvent dissolution and reaction setup.

Laboratory Integration & Experimental Workflows

Because the compound is a carboxylic acid, its primary synthetic utility lies in amide bond formation or esterification.

Protocol: HATU-Mediated Amide Coupling

Expertise & Experience: We select HATU over traditional carbodiimides (EDC/DIC) due to the superior reaction kinetics imparted by the 7-azabenzotriazole leaving group. However, the activation of the carboxylic acid introduces a critical secondary hazard. Recent occupational health evaluations have identified uronium-based coupling agents (HATU, HBTU) as severe dermal and respiratory sensitizers capable of inducing life-threatening anaphylaxis[3],[4]. The safety protocol must therefore account for both the benzimidazole substrate and the coupling reagent.

Step-by-Step Methodology:

  • Preparation & Dissolution: In a fume hood, weigh 1.0 equivalent of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid. Transfer to a dry, argon-purged round-bottom flask and dissolve in anhydrous DMF (0.2 M concentration). Causality: Argon prevents moisture from degrading the highly reactive OAt-ester intermediate formed in the next step.

  • Activation (High-Risk Step): Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Safety Checkpoint: HATU must be weighed using a static-free spatula; operators must wear a particulate respirator if weighing outside a hood due to its Category 1A sensitization risk[4].

    • Stir for 15 minutes at ambient temperature to form the active ester.

  • Nucleophilic Addition: Introduce 1.1 equivalents of the target amine dropwise. Monitor via LC-MS until the active ester is consumed.

  • Self-Validating Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc).
    
    • Trustworthiness / Validation: This is a self-validating purification step. The mild basic quench ensures that any unreacted 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid remains deprotonated as a water-soluble sodium salt, partitioning strictly into the aqueous waste layer. The neutral amide product moves cleanly to the organic layer, ensuring both high purity and safe segregation of the irritant starting material.

Spill Management & Environmental Fate

  • Solid Spills: Do not sweep. Sweeping aerosolizes the H335-classified dust. Use a HEPA-filtered vacuum or cover the powder with damp absorbent paper before physical removal.

  • Solution Spills (DMF/DMSO): Neutralize with a mild alkaline absorbent. Given the environmental persistence of benzimidazole derivatives—which are frequently flagged as environmental contaminants[5]—aqueous waste containing the compound must be segregated for high-temperature incineration rather than standard biological wastewater treatment.

Workflow Visualization

G Start Compound Retrieval CAS: 141838-50-8 Weighing Weighing in Fume Hood (Mitigate H335 Dust Hazard) Start->Weighing Dissolution Solvent Dissolution (DMF / DMSO) Weighing->Dissolution Spill Accidental Spill (Powder or Solution) Weighing->Spill Activation Carboxylic Acid Activation (HATU / DIPEA) Dissolution->Activation PPE Required (Double Glove) Dissolution->Spill Coupling Amide Coupling (Add Amine) Activation->Coupling Sensitizer Risk (HATU) Workup Aqueous Workup (NaHCO3 Quench) Coupling->Workup Cleanup Spill Protocol (HEPA Vac / Absorbent) Spill->Cleanup

Safety and synthetic workflow for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid.

References

1.[5] 1813 Telmisartan Tablets IP 80mg | Ross & Fleming India. ross-fleming-india.com. URL: 2.[1] US10077242B2 - Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction. google.com (Google Patents). URL: 3.[2] Metal-Promoted Heterocyclization: A Heterosynthetic Approach to Face a Pandemic Crisis. nih.gov. URL: 4.[3] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. uct.ac.za. URL: 5.[4] An Evaluation of the Occupational Health Hazards of Peptide Couplers. acs.org. URL:

Sources

Comprehensive Physicochemical Profiling of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid: Thermal Stability, Melting Point Dynamics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in modern medicinal chemistry, 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 141838-50-8)[1] and its methylated derivative 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (CAS 152628-03-0)[2] serve as foundational intermediates in the synthesis of angiotensin II receptor blockers (ARBs) such as Telmisartan. Understanding the thermal properties—specifically the melting point dynamics—of these benzimidazole scaffolds is paramount for optimizing downstream chemical processing, formulation, and stability testing.

This technical guide provides an in-depth analysis of the thermodynamic principles governing the high melting points of these compounds, detailing the intermolecular forces at play, and outlines self-validating experimental protocols for rigorous thermal characterization.

Physicochemical Profiling & Melting Point Characterization

Benzimidazole carboxylic acids are characterized by exceptionally high melting points, often accompanied by thermal decomposition. This is a direct consequence of their rigid planar structure and extensive hydrogen-bonding capabilities.

Below is a consolidated physicochemical profile comparing the core scaffold with its primary industrial derivative used in Telmisartan synthesis.

Table 1: Comparative Quantitative Physicochemical Data
Property2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
CAS Number 141838-50-8[1]152628-03-0[2]
Molecular Formula C₁₁H₁₂N₂O₂[1]C₁₂H₁₄N₂O₂[2]
Molecular Weight 204.23 g/mol [1]218.25 g/mol [2]
Melting Point ~270–280 °C (dec.)*>286 °C (dec.)[3] to 300 °C[4]
Boiling Point ~470 °C (Predicted)491.8 °C at 760 mmHg[4]
Density ~1.24 g/cm³ (Predicted)1.259 g/cm³ (Predicted)[4]
Flash Point N/A251.2 °C[4]

*Estimated based on analog interpolation; pure crystalline forms typically degrade concurrently with the phase transition.

Mechanistic Insights into Thermal Stability (Causality)

As application scientists, we must look beyond the raw data to understand why these compounds require such immense thermal energy to transition from solid to liquid. The melting point of >286 °C[3] is not merely a physical constant; it is a macroscopic readout of microscopic lattice energy.

  • Extensive 3D Hydrogen Bonding: The molecule possesses a carboxylic acid group (-COOH) acting as both a strong hydrogen bond donor and acceptor. Simultaneously, the imidazole ring contains a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (-N=). This dual functionality creates a highly cross-linked intermolecular network. Breaking this network requires thermal energy that often exceeds the covalent bond dissociation energy of the molecule, leading to decomposition prior to or during melting.

  • 
     Stacking Interactions:  The fused benzene and imidazole rings form a highly planar aromatic system. In the solid state, these planar surfaces stack tightly against one another, maximizing Van der Waals forces and lattice stability.
    
  • Zwitterionic Solid-State Character: Amphoteric compounds containing both acidic (carboxylic) and basic (imidazole) moieties frequently exist as zwitterions in the crystal lattice. The resulting electrostatic ionic interactions significantly elevate the melting point compared to non-ionic analogs.

Experimental Protocols for Thermal Validation

To establish absolute trustworthiness in thermal data, a single analytical technique is insufficient. High-melting benzimidazoles require a self-validating system combining visual phase-change confirmation with quantitative thermodynamic profiling.

Workflow: Dual-Method Thermal Analysis (DSC/TGA + Capillary)

Objective: To differentiate between a true thermodynamic melt and a decomposition-driven phase transition.

Step 1: Sample Preparation & Desiccation

  • Action: Dry the 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid sample in a vacuum oven at 60 °C for 24 hours.

  • Causality: Residual moisture or trapped synthesis solvents (like methanol or water) act as plasticizers, artificially depressing the melting point and causing broad, inaccurate endotherms.

Step 2: Capillary Method (Visual Baseline)

  • Action: Pack 2-3 mm of the dried powder into a glass capillary tube. Heat in a melting point apparatus at 5 °C/min until 250 °C, then reduce the ramp to 1 °C/min.

  • Causality: Provides a visual confirmation of the phase change. If the powder turns brown or black before liquefying, it indicates thermal degradation (dec.), establishing a critical context for the instrumental data.

Step 3: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

  • Action: Weigh 3–5 mg of the sample into an aluminum crucible. Crucially, pierce the crucible lid with a pinhole.

  • Causality: Because the compound decomposes near 286–300 °C[3][4], outgassing will occur. A sealed pan would overpressurize, altering the internal thermodynamics and shifting the melting endotherm artifactually.

  • Action: Run the DSC/TGA simultaneously from 25 °C to 350 °C at 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Causality: The nitrogen purge prevents oxidative degradation from masking the true thermal phase transition.

Step 4: Data Synthesis (The Self-Validating Check)

  • Overlay the DSC heat flow curve with the TGA mass-loss curve. If the DSC shows a sharp endothermic peak without a corresponding drop in the TGA mass curve, it is a pure melt. If the endotherm perfectly aligns with a sharp mass loss (as is standard for this compound), the recorded value must be reported as a decomposition melting point (dec.) .

ThermalAnalysis SamplePrep Sample Preparation (Vacuum Desiccation) Capillary Capillary Method (Visual MP >280°C) SamplePrep->Capillary DSC DSC Profiling (Endothermic Heat Flow) SamplePrep->DSC TGA TGA Profiling (Mass Loss / Decomposition) SamplePrep->TGA DataAnalysis Data Synthesis (Melting Point Validation) Capillary->DataAnalysis DSC->DataAnalysis TGA->DataAnalysis

Workflow for thermal analysis of benzimidazole derivatives.

Synthetic Workflows & Crystallization

The melting point of the final active pharmaceutical ingredient (API) intermediate is heavily dependent on its crystal habit, which is dictated by the synthetic and purification workflow.

Step-by-Step Methodology: Synthesis of the Benzimidazole Core
  • Reagent Preparation: Dissolve 3,4-diaminobenzoic acid (1 eq) in a polyphosphoric acid (PPA) or acidic aqueous medium.

  • Acylation & Condensation: Introduce butyric acid (or butyryl chloride) (1.1 eq) to the mixture. Heat the reactor to 70–75 °C. The primary amine groups undergo acylation.

  • Dehydration & Cyclization: Elevate the temperature to 130–135 °C. Under these harsh acidic conditions, the intermediate undergoes intramolecular dehydration, closing the imidazole ring to form the 2-propyl-1H-benzo[d]imidazole core.

  • Precipitation: Cool the reaction mixture to 70 °C and quench slowly with water. Adjust the pH to 8.0–8.5 using aqueous ammonia to precipitate the zwitterionic carboxylic acid.

  • Recrystallization (Critical for MP accuracy): Filter and wash the wet cake with hot water. Recrystallize from a polar protic solvent (e.g., methanol) to yield a highly ordered crystal lattice, ensuring the melting point reflects the pure thermodynamic property rather than an amorphous aggregate.

Synthesis Diamine 3,4-Diaminobenzoic Acid Condensation Condensation (Heat, Catalyst) Diamine->Condensation Acid Butyric Acid (Acylation) Acid->Condensation Cyclization Dehydration & Cyclization Condensation->Cyclization Product 2-Propyl-1H-benzo[d]imidazole -5-carboxylic acid Cyclization->Product

Synthetic pathway for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid.

Conclusion

The thermal characterization of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives is not a trivial analytical task. The extremely high, decomposition-associated melting points (frequently exceeding 286 °C) are a direct result of robust intermolecular hydrogen bonding and


 stacking. By employing a self-validating matrix of visual capillary methods alongside combined DSC/TGA profiling, researchers can ensure absolute thermodynamic accuracy, thereby securing the integrity of downstream drug development pipelines.

References

  • PubChem. "7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid". National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. "7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid". American Chemical Society. [Link]

  • ChemBK. "2-propyl-1H-benzimidazole-5-carboxylic acid". [Link]

  • Naarini Molbio Pharma. "Telmisartan Benzimidazole Acid Impurity". [Link]

Sources

The Benzimidazole-5-Carboxylic Acid Scaffold: A Versatile Hub in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and medicinal chemistry of the benzimidazole-5-carboxylic acid scaffold.

Executive Summary

The benzimidazole-5-carboxylic acid scaffold represents a "privileged structure" in modern drug discovery.[1][2][3] Its unique bicyclic architecture mimics naturally occurring purines (adenine and guanine), allowing it to interact promiscuously yet selectively with a diverse array of biological targets, including kinases, polymerases (PARP), and G-protein coupled receptors (GPCRs).

This guide analyzes the scaffold's physicochemical properties, details robust synthetic protocols for its generation, and explores its critical role in Structure-Activity Relationship (SAR) studies, particularly in the development of DNA repair inhibitors and antimicrobial agents.

Structural Significance & Physicochemical Profile[2][4][5][6]

The benzimidazole core is an aromatic bicycle formed by the fusion of benzene and imidazole rings.[4][5] The introduction of a carboxylic acid at the 5-position (C5) fundamentally alters the scaffold's utility compared to its lipophilic analogs (e.g., 5-methyl or 5-chloro derivatives).

Key Physicochemical Attributes
PropertyCharacteristicImpact on Drug Design
Amphotericity Contains both basic (N3) and acidic (COOH, NH) sites.Allows for modulation of pKa (approx.[2] 5.5 for COOH, 12.8 for NH) to optimize pharmacokinetics.
H-Bonding Donor (NH, COOH) and Acceptor (N3, C=O).Facilitates critical interactions with active site residues (e.g., Ser, Thr, Lys).
Solubility High polarity due to the carboxylate anion at physiological pH.Overcomes the poor aqueous solubility often associated with planar aromatic heterocycles.
Synthetic Handle C5-COOH is chemically versatile.[1]Enables rapid library generation via amide coupling, esterification, or bioisosteric replacement.

Synthetic Methodologies

Efficient access to the benzimidazole-5-carboxylic acid core is a prerequisite for library development. While the classical Phillips-Ladenburg condensation remains valid, modern "one-pot" reductive cyclization strategies offer superior atom economy and yield.

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways: the classical acid-catalyzed condensation and the modern dithionite-mediated reductive cyclization.

BenzimidazoleSynthesis Start 4-Nitro-3-amino benzoic acid Intermediate Schiff Base Intermediate Start->Intermediate + Aldehyde Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate PathA Method A: Na2S2O4 / DMSO (Reductive Cyclization) Intermediate->PathA Reduction of NO2 & Cyclization PathB Method B: Nitrobenzene / 150°C (Oxidative Condensation) Intermediate->PathB Direct Condensation (Requires Diamine) Product 2-Substituted Benzimidazole-5-COOH PathA->Product High Yield Mild Conditions PathB->Product Lower Yield Harsh Conditions

Caption: Comparison of synthetic routes. Method A (Green) is preferred for sensitive substrates due to milder conditions.

Detailed Protocol: One-Pot Reductive Cyclization

This protocol utilizes sodium dithionite (


) to reduce the nitro group of the precursor in situ, triggering immediate cyclization with the aldehyde. This avoids the isolation of unstable diamine intermediates.

Reagents:

  • 4-amino-3-nitrobenzoic acid (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium Dithionite (

    
    ) (3.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-3-nitrobenzoic acid (10 mmol) and the appropriate aldehyde (10 mmol) in DMSO (15 mL) in a round-bottom flask.

  • Activation: Add sodium dithionite (30 mmol) in portions to the mixture. Note: The reaction is exothermic; ensure adequate stirring.

  • Reflux: Heat the reaction mixture to 90°C for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Work-up: Pour the reaction mixture into crushed ice (100 g). A precipitate should form immediately.

  • Isolation: Filter the solid precipitate and wash copiously with cold water to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol or purify via silica gel column chromatography (Eluent:

    
    /MeOH) to obtain the pure benzimidazole-5-carboxylic acid derivative.
    

Medicinal Chemistry & SAR Applications

The 5-carboxylic acid moiety is not merely a solubilizing group; it is a critical determinant of biological activity.

Case Study: Dual PARP-1 / DHODH Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) and Dihydroorotate dehydrogenase (DHODH) are synergistic targets in oncology. Benzimidazole derivatives have shown efficacy against both.[2][5][6][7][8][9][10][11]

SAR Insights:

  • The "Amide Effect": Direct conversion of the 5-COOH to a 5-carboxamide often significantly improves PARP-1 inhibition. The amide hydrogens form critical H-bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic pocket.

  • 2-Position Substitution: Bulky aryl groups at the 2-position enhance hydrophobic packing but must be balanced to prevent steric clash.

Quantitative Data Comparison: The table below highlights the activity shift when modifying the 5-position (Data adapted from Bioorg. Med. Chem. studies).[1][2][12][13][7][10][11][14][15][16]

Compound IDR (2-position)R' (5-position)PARP-1 IC50 (µM)DHODH IC50 (µM)
Cmpd 7d 4-pyridyl-COOH 9.800.75
Cmpd 9a 4-pyridyl-CONH2 0.71 1.20
Veliparib (Reference)4-CONH2*0.005N/A

Note: Veliparib utilizes a benzimidazole-4-carboxamide core, illustrating the high sensitivity of the active site to the position of the H-bond donor.

Biological Pathway: PARP Inhibition

The following diagram details the mechanism of action for benzimidazole-based PARP inhibitors in the context of DNA damage response.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Enzyme (Sensor) DNA_Damage->PARP1 Activates PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP1->PARylation Uses NAD+ Benzimidazole Benzimidazole Inhibitor (Competes with NAD+) Benzimidazole->PARP1 Inhibits Catalytic Domain Trapping PARP Trapping (Complex Frozen on DNA) Benzimidazole->Trapping Stabilizes DNA-Protein Complex Repair_Complex Recruitment of XRCC1 / Ligase III PARylation->Repair_Complex Signals Repair DSB Replication Fork Collapse (Double Strand Break) Trapping->DSB Blocks Replication CellDeath Synthetic Lethality (In BRCA-/- Cells) DSB->CellDeath Unrepaired Damage

Caption: Mechanism of Action. Benzimidazole inhibitors induce synthetic lethality by trapping PARP-1 on damaged DNA.

Future Perspectives: PROTACs and Fragment-Based Design

The benzimidazole-5-carboxylic acid scaffold is currently evolving beyond simple inhibition.

  • PROTAC Linkers: The 5-COOH group serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). By coupling the carboxylic acid to an E3 ligase ligand (e.g., thalidomide), researchers can degrade target proteins rather than merely inhibiting them.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, the 5-COOH core is a standard fragment in FBDD libraries, often identified in X-ray crystallographic screens bound to novel pockets.

References

  • Abdullah, I., et al. (2015).[15] Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017).[1][3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

  • Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tahlan, S., et al. (2020). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 141838-50-8)[1]. This compound serves as a critical building block in medicinal chemistry, most notably as an intermediate and a monitored pharmacopeial impurity (Impurity E) in the synthesis of the angiotensin II receptor blocker, Telmisartan[2]. The methodology described herein utilizes a modified Phillips cyclocondensation, reacting 3,4-diaminobenzoic acid with butyric acid under aqueous acidic conditions to yield the target benzimidazole scaffold[3][4].

Mechanistic Rationale & Experimental Design

The synthesis of the benzimidazole core relies on the condensation of an ortho-phenylenediamine with a carboxylic acid. As a Senior Application Scientist, it is crucial to understand the causality behind the chosen reaction conditions to ensure reproducibility and high yield.

  • Causality of Reagent Choice (4N HCl vs. PPA): While polyphosphoric acid (PPA) is a traditional dehydrating solvent for this transformation, its high viscosity complicates scale-up, stirring, and aqueous workup. Utilizing 4N HCl provides a dual function: it acts as an aqueous solvent that partially solubilizes the starting materials while providing the necessary catalytic protons to drive the initial amidation and the subsequent cyclodehydration[3].

  • Causality of Isolation Strategy (Isoelectric Precipitation): 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is an amphoteric molecule, possessing both a basic imidazole nitrogen and an acidic carboxylic acid group. At highly acidic pH (during reflux), it exists as a highly soluble hydrochloride salt. By carefully titrating the crude mixture to its isoelectric point (pH ~4.5), the molecule assumes a zwitterionic form. This form disrupts aqueous solvation, causing the product to self-assemble and precipitate out of the matrix.

  • Self-Validating Protocol: The pH adjustment acts as a self-validating system. If the cyclization is incomplete, the highly soluble mono-amide intermediate will remain in solution. The sudden, heavy precipitation at pH 4.5 is a direct physical validation that the amphoteric benzimidazole core has been successfully formed.

Reaction Pathway Visualization

Mechanism N1 3,4-Diaminobenzoic Acid N3 Amide Intermediate N1->N3 N2 Butyric Acid N2->N3 N4 Cyclodehydration (-H2O) N3->N4 N5 2-Propyl-1H-benzo[d]imidazole- 5-carboxylic acid N4->N5

Chemical mechanism for the synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid.

Materials and Reagents

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3,4-Diaminobenzoic Acid 152.151.0015.2 g0.10 molPrimary Nucleophile
Butyric Acid 88.111.5013.2 g (13.8 mL)0.15 molElectrophile / Acylating Agent
Hydrochloric Acid (4N) -Solvent100 mL-Catalyst & Solvent
Sodium Hydroxide (5M) 40.00To pH 4.5As needed-Neutralization Agent

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Mixing (DABA + Butyric Acid + 4N HCl) Step2 2. Reflux (100-105°C) for 12-16 hours Step1->Step2 Step3 3. Cooling & pH Adjustment to 4.5 Step2->Step3 Step4 4. Zwitterion Precipitation at 0-5°C Step3->Step4 Step5 5. Filtration & Washing (H2O / cold EtOH) Step4->Step5 Step6 6. Vacuum Drying at 60°C Step5->Step6

Step-by-step experimental workflow for the cyclocondensation and isolation process.

Methodology
  • Preparation & Inert Atmosphere: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂ or Ar) inlet. Note: 3,4-diaminobenzoic acid is highly susceptible to air oxidation, which can lead to dark, tarry impurities. Purging the system with nitrogen is critical for high purity.

  • Reagent Loading: Charge the flask with 15.2 g of 3,4-diaminobenzoic acid and 100 mL of 4N HCl. Stir to form a suspension.

  • Electrophile Addition: Add 13.8 mL of butyric acid dropwise at room temperature.

  • Cyclodehydration (Reflux): Heat the reaction mixture to a gentle reflux (internal temperature ~100-105 °C). Maintain reflux for 12 to 16 hours. The initial suspension will gradually transition into a homogenous, slightly colored solution as the hydrochloride salt of the benzimidazole forms.

  • Cooling & Clarification: Remove the heat source and allow the reaction to cool to 40 °C. (Optional: If the solution is excessively dark, add 1.5 g of activated charcoal, stir for 15 minutes, and filter through a Celite pad).

  • Isoelectric Precipitation: Transfer the solution to an ice bath. While monitoring with a calibrated pH meter, slowly add 5M NaOH dropwise. As the pH approaches 4.0–4.5, a thick off-white to pale yellow precipitate will rapidly form. Do not exceed pH 5.5, as the carboxylate will deprotonate and re-solubilize the product.

  • Isolation: Stir the resulting slurry at 0–5 °C for 1 hour to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold deionized water (2 × 30 mL) to remove residual inorganic salts, followed by a single wash with ice-cold ethanol (15 mL) to remove unreacted butyric acid. Dry the solid in a vacuum oven at 60 °C to a constant weight.

Analytical Characterization & Expected Results

To verify the structural integrity and purity of the synthesized intermediate, the following analytical profile should be confirmed.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Result
LC-MS (ESI+) Mass-to-Charge Ratiom/z 205.2[M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) Aliphatic Protons (Propyl)δ 0.95 (t, 3H), 1.78 (m, 2H), 2.85 (t, 2H)
¹H NMR (400 MHz, DMSO-d₆) Aromatic Protons (Benzimidazole)δ 7.50 (d, 1H), 7.75 (dd, 1H), 8.05 (s, 1H)
¹H NMR (400 MHz, DMSO-d₆) Heteroatom Protonsδ 12.5 (br s, 2H, exchangeable NH and COOH)
HPLC (UV at 254 nm) Chromatographic Purity> 98.0% (Area Normalization)

Troubleshooting & Optimization

  • Persistent Mono-Amide Intermediate: If LC-MS analysis of the crude mixture shows a significant[M+H]⁺ peak at m/z 223 (hydrated intermediate), the cyclodehydration is incomplete. Solution: Increase the reflux time by 4 hours or increase the acid concentration slightly (e.g., to 5N HCl) to provide more thermodynamic driving force for the elimination of water.

  • Low Yield During Precipitation: If the precipitate is sparse upon neutralization, the pH may have overshot the isoelectric point. Solution: Carefully back-titrate with 1N HCl until maximum turbidity is achieved (strictly between pH 4.0 and 5.0).

  • Dark Brown/Black Product: Indicates oxidation of the ortho-phenylenediamine precursor. Solution: Ensure the starting material is stored under argon, strictly degas the 4N HCl solvent prior to use, and maintain a positive nitrogen pressure throughout the reflux period.

References

  • Title : 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 141838-50-8) | Source : Chemspace | URL :[Link]

  • Title: US5852011A - Benzimidazole derivatives | Source: Google Patents | URL
  • Title : Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles | Source : ResearchGate | URL :[Link]

Sources

Phillips-Ladenburg condensation protocol for 2-propylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure

Abstract

This application note details the synthesis of 2-propylbenzimidazole via the Phillips-Ladenburg condensation protocol. This classical method involves the acid-catalyzed condensation of o-phenylenediamine (OPD) with butyric acid. The protocol is optimized for reproducibility, yield, and purity, specifically addressing the challenges of oxidative instability in phenylenediamines and the polymorphism of the target compound. This guide serves as a primary reference for researchers in medicinal chemistry and drug development.

Introduction & Mechanistic Insight

Benzimidazoles are privileged pharmacophores in drug discovery, serving as bioisosteres for nucleotides and exhibiting a wide range of biological activities, including antihypertensive (e.g., Telmisartan precursors), antifungal, and antiparasitic effects.

The Phillips-Ladenburg condensation is the most robust method for generating 2-substituted benzimidazoles from aliphatic carboxylic acids. The reaction proceeds through two key stages:[1][2][3][4]

  • N-Acylation: The formation of a mono-amide intermediate (N-butyryl-o-phenylenediamine).

  • Cyclodehydration: Acid-catalyzed ring closure to form the imidazole ring, releasing water.

While often performed in a single pot using 4N hydrochloric acid, the reaction kinetics are heavily influencing by the steric bulk of the aliphatic chain and the pKa of the acid catalyst.

Reaction Mechanism

The following diagram illustrates the acid-catalyzed pathway from the diamine to the final heterocycle.

PhillipsLadenburg OPD o-Phenylenediamine (Reactant) Attack Nucleophilic Attack OPD->Attack Butyric Butyric Acid (Reactant) Protonation Carbonyl Protonation Butyric->Protonation Protonation->Attack Activation Intermediate Mono-Amide Intermediate Attack->Intermediate -H2O (Initial) Cyclization Cyclization (Ring Closure) Intermediate->Cyclization H+ Catalyst Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-Propylbenzimidazole (Target) Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Phillips-Ladenburg condensation for 2-propylbenzimidazole synthesis.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[5]Role
o-Phenylenediamine 95-54-5108.141.0Nucleophile
Butyric Acid 107-92-688.111.5Electrophile
Hydrochloric Acid (4N) 7647-01-036.46Solvent/Cat.Catalyst & Medium
Sodium Hydroxide (10% aq) 1310-73-240.00N/ANeutralization
Activated Charcoal 7440-44-012.01N/APurification
Ethanol/Water (1:1) N/AN/AN/ARecrystallization
Equipment
  • 250 mL Round-bottom flask (RBF)

  • Reflux condenser[4][6]

  • Magnetic stirrer & hot plate

  • pH meter or litmus paper

  • Büchner funnel & vacuum pump

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: In a 250 mL RBF, dissolve o-phenylenediamine (5.4 g, 50 mmol) in 4N Hydrochloric acid (40 mL).

    • Note: OPD oxidizes rapidly. If the starting material is dark brown/black, recrystallize from hot water containing sodium dithionite before use to ensure high yield.

  • Addition: Add Butyric acid (6.6 g, 6.9 mL, 75 mmol) to the solution.

    • Expert Insight: A 1.5 equivalent excess of butyric acid drives the equilibrium forward and compensates for any volatility losses during reflux.

Step 2: Reflux (Condensation)
  • Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 100–105 °C).

  • Maintain reflux for 4–6 hours .

    • Monitoring: The reaction progress can be monitored by TLC (Ethyl Acetate:Hexane 1:1). The starting diamine spot will disappear, and a fluorescent blue spot (the benzimidazole) will appear.

Step 3: Isolation
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Neutralization: Slowly add 10% NaOH solution dropwise with constant stirring.

    • Critical Endpoint: Continue addition until the pH reaches 8–9 . The hydrochloride salt of the product is soluble; the free base will precipitate as a bulky white/off-white solid upon basification.

  • Cool the suspension in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the crude solid using a Büchner funnel and wash copiously with ice-cold water (3 x 20 mL) to remove residual salts and unreacted butyric acid.

Step 4: Purification[7]
  • Charcoal Treatment: Dissolve the crude solid in boiling water (or 10% aqueous ethanol). If the solution is colored, add activated charcoal (0.5 g) and boil for 5–10 minutes. Filter hot through Celite.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate. 2-Propylbenzimidazole crystallizes as white needles or plates.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.

Characterization & Validation

Physical Properties[1][2][7][8][9][10][11][12][13]
  • Appearance: White crystalline solid.[1][7]

  • Melting Point: 148–152 °C (Primary form).

    • Note on Polymorphism: Literature indicates this compound exhibits polymorphism.[8] While the stable form typically melts near 148–150 °C [1], a high-temperature polymorph (Form I -> II transition) has been reported with a melting point up to 172 °C [2].

Spectroscopic Data
TechniqueSignalAssignment
¹H NMR δ 12.20 (br s, 1H)N-H (Imidazole)
(400 MHz, DMSO-d₆)δ 7.45 (m, 2H)Ar-H (C4, C7)
δ 7.12 (m, 2H)Ar-H (C5, C6)
δ 2.85 (t, J=7.5 Hz, 2H)α-CH₂ (Propyl)
δ 1.82 (sext, J=7.5 Hz, 2H)β-CH₂ (Propyl)
δ 0.96 (t, J=7.4 Hz, 3H)γ-CH₃ (Propyl)
FT-IR (KBr)3200–3400 cm⁻¹N-H Stretch (Broad)
1620 cm⁻¹C=N Stretch (Imidazole)
740 cm⁻¹Ar-H Bending (Ortho-sub)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Product Oxidation of OPDUse fresh OPD or add Na₂S₂O₄ during the initial acid dissolution. Perform reaction under N₂ atmosphere.
Low Yield Incomplete NeutralizationEnsure pH reaches >8. The benzimidazole is amphoteric; at pH < 5 it remains protonated and soluble.
Oily Product Impurities/WaterThe product may oil out if cooling is too rapid. Re-dissolve in hot ethanol/water, seed with a pure crystal, and cool very slowly.
Incomplete Reaction Low TemperatureEnsure vigorous reflux. If using dilute acid, the temperature may not be sufficient; consider using 5N HCl or adding a co-solvent like ethylene glycol if necessary (rarely needed for butyric acid).

Safety Considerations

  • o-Phenylenediamine: Classified as a sensitizer and potential carcinogen. Handle in a fume hood with nitrile gloves.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Butyric Acid: Has a potent, unpleasant odor (rancid butter). Handle only in a well-ventilated fume hood to avoid laboratory contamination.

References

  • Silva, A. L. R., et al. (2006). "Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole." Journal of Chemical Thermodynamics, 38(3), 348-356. (Contains comparative data for 2-propylbenzimidazole, T_fus = 421 K).
  • Surov, A. O., et al. (2015). "Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole." Acta Crystallographica Section B, 71(6). Link

  • Jeripothula, M. (2017).[9] "Zirconium Chloride (ZrCl4): An efficient Catalyst for the Synthesis of Benzimidazole Derivatives." IOSR Journal of Applied Chemistry, 10(1), 37-43. Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

Sources

Application Note: Advanced Recrystallization and Purification Protocols for 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a critical active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of angiotensin II receptor blockers (ARBs) such as Telmisartan. Achieving >99.5% purity is mandatory for this key starting material (KSM) to prevent downstream propagation of structurally similar impurities during cross-coupling reactions.

The purification of this molecule is dictated by its highly specific physicochemical profile. The compound features a hydrophobic propyl chain, a rigid aromatic benzimidazole core capable of


 stacking, an acidic carboxylic acid group (

), and a basic imidazole nitrogen (

). This amphoteric nature causes the molecule to form a stable zwitterion near its isoelectric point (pH 4.0–5.0). At this pH, intermolecular hydrogen bonding is maximized, and the compound exhibits its lowest solubility in polar solvents, making it the optimal thermodynamic state for crystallization[1].

pHDynamics LowPH pH < 3 Cationic Form (Protonated Imidazole) Isoelectric pH 4.0 - 5.0 Zwitterionic Form (Minimum Solubility) LowPH->Isoelectric Add Base Isoelectric->Isoelectric Optimal Crystallization Zone HighPH pH > 7 Anionic Form (Deprotonated Carboxyl) HighPH->Isoelectric Add Acid

Fig 1: pH-dependent zwitterionic state dynamics dictating benzimidazole solubility.

Solvent Selection Dynamics

Choosing the correct solvent system requires balancing solvation power against the target molecule's hydrogen-bonding network. Benzimidazole-5-carboxylic acid derivatives are routinely recrystallized from methanol or methanol/water mixtures to achieve high purity[2]. Methanol acts as the primary solvent, while water serves as a highly effective anti-solvent.

Table 1: Physicochemical Solubility Matrix
Solvent SystemTemperatureSolubility ProfileMechanistic Rationale
Methanol 65°C (Reflux)HighThermal energy and protic nature disrupt the intermolecular H-bonds of the benzimidazole core[2].
DMSO / DMF 25°CVery HighStrong polar aprotic solvation; used primarily for high-impurity rescue protocols[3].
Water 25°CVery LowActs as an anti-solvent; forces the hydrophobic propyl chain out of the aqueous phase.
Hexane / Toluene 25°CInsolubleNon-polar solvents cannot solvate the polar zwitterionic core; ineffective for recrystallization.

Experimental Methodologies

Protocol A: Primary Recrystallization (Methanol/Water Gradient System)

This protocol is designed as a self-validating system . Each step contains an In-Process Control (IPC) that dictates whether the process can proceed, ensuring the final API intermediate meets pharmacopeial standards.

Workflow Crude Crude 2-Propyl-1H-benzo[d]imidazole -5-carboxylic acid Dissolve Dissolution in Methanol (Reflux at 65°C) Crude->Dissolve Add Solvent HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter IPC: Clear Solution AntiSolvent Dropwise Addition of Water (Anti-Solvent at 60°C) HotFilter->AntiSolvent Maintain Temp Cooling Controlled Cooling (Ramp down to 0-5°C) AntiSolvent->Cooling Supersaturation Isolate Vacuum Filtration & Cold Wash (MeOH:H2O) Cooling->Isolate Crystallization Pure Pure Crystalline API Intermediate (>99.5% Purity) Isolate->Pure Drying (Vacuum, 50°C)

Fig 2: Step-by-step methanol/water recrystallization workflow for high-purity API isolation.

Step 1: Primary Solvation

  • Action: Suspend 100 g of crude 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid in 1,200 mL of absolute Methanol (12 volumes) in a 2 L jacketed reactor equipped with an overhead stirrer.

  • Causality: Methanol provides the optimal dielectric constant to solvate the compound without causing premature degradation. 12 volumes prevent the solution from becoming overly viscous.

Step 2: High-Temperature Dissolution

  • Action: Ramp the reactor temperature to 65°C (reflux) under continuous agitation (250 rpm) for 45 minutes.

  • Causality: High thermal energy is required to break the robust

    
     stacking and hydrogen-bonded dimers formed by the carboxylic acid groups.
    
  • Self-Validation (IPC): The system validates this step visually. If the solution remains turbid after 45 minutes, insoluble polymeric impurities or inorganic salts are present. The process must be routed to Step 3. If clear, proceed directly to Step 4.

Step 3: Hot Filtration (Conditional)

  • Action: Pass the hot solution through a pre-heated celite bed using a jacketed sintered glass funnel.

  • Causality: Pre-heating prevents premature crystallization (crashing out) in the funnel, which would drastically reduce yield.

Step 4: Anti-Solvent Addition & pH Verification

  • Action: Maintain the filtrate at 60°C. Add 600 mL of deionized water (6 volumes) dropwise over 60 minutes. Verify that the apparent pH of the mixture is between 4.0 and 5.0. If necessary, adjust with trace amounts of dilute acetic acid or NaOH[1].

  • Causality: Dropwise addition prevents localized supersaturation, which causes the API to "oil out" as an amorphous mass rather than forming a highly ordered crystal lattice. Adjusting the pH to the isoelectric point ensures the molecule is in its zwitterionic form, maximizing the precipitation yield[1].

Step 5: Controlled Crystallization

  • Action: Program the jacketed reactor to cool from 60°C to 5°C at a linear ramp rate of -0.5°C per minute. Hold at 5°C for 2 hours.

  • Causality: A slow, linear cooling ramp allows the crystal lattice to grow systematically, excluding structurally similar impurities from the crystal matrix. Rapid cooling traps impurities within the lattice defects.

  • Self-Validation (IPC): A thick, off-white to pale yellow crystalline slurry will form. The supernatant should be clear, indicating complete precipitation.

Step 6: Isolation and Drying

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 200 mL of pre-chilled (5°C) 1:1 Methanol/Water. Dry in a vacuum oven at 55°C for 12 hours.

  • Causality: The cold wash removes residual mother liquor containing soluble impurities without re-dissolving the purified API. Vacuum drying at 55°C removes trapped solvent without risking thermal decarboxylation.

Analytical Validation and Quality Control

To verify the success of the recrystallization, the isolated batch must be subjected to rigorous analytical testing. The compound is known to exhibit a melting point near 300°C[3].

Table 2: Quality Control & Analytical Release Metrics
ParameterAnalytical MethodAcceptance CriteriaFailure Causality
Chemical Purity HPLC (UV detection at 254 nm)

99.5% (Area %)
Co-precipitation of unreacted 3,4-diaminobenzoic acid (cooling rate too fast).
Moisture Content Karl Fischer Titration

0.5% w/w
Inadequate vacuum drying time or temperature.
Structural Identity

H-NMR (DMSO-

)
Conforms to referenceChemical degradation (e.g., esterification if refluxed too long in acidic MeOH).
Thermal Stability Capillary Melting Point Apparatus295°C – 300°C[3]Depression indicates residual solvent or trapped crystal lattice impurities.

References

Sources

Application Note: HPLC Method Development and Optimization for 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 141838-50-8) is a critical synthetic intermediate and a prominent degradation product (impurity) encountered in the manufacturing of benzimidazole-based angiotensin II receptor blockers (ARBs), most notably Telmisartan[1]. Accurate quantification of this compound is essential for pharmaceutical process control, impurity profiling, and stability-indicating assays.

Physicochemical Challenges: The analytical complexity of this molecule arises from its amphoteric nature. It contains a basic benzimidazole nitrogen (pKa ~5.5) and an acidic carboxylic acid moiety (pKa ~4.0). In unbuffered or poorly buffered aqueous solutions, it exists as a highly polar zwitterion. This dual-charge state leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing caused by secondary ion-exchange interactions with residual surface silanols on the silica matrix.

Method Development Logic (E-E-A-T)

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to deterministic, causality-driven chromatography. The following parameters were selected based on the analyte's physicochemical profile:

  • Mobile Phase pH & Ionization Control: To achieve reproducible retention and sharp peak shapes, the ionization state of the analyte must be uniformly controlled. By lowering the mobile phase pH to 2.5–3.0, the carboxylic acid group is fully protonated (neutralized), while the benzimidazole nitrogen remains protonated (positively charged)[2].

  • Buffer & Additive Selection: To counteract the hydrophilicity of the charged nitrogen and prevent silanol interactions, a volatile acidic modifier such as 0.05% Trifluoroacetic acid (TFA) is employed[1]. TFA acts as a highly effective ion-pairing agent; its trifluoroacetate anion pairs with the basic benzimidazole nitrogen, increasing the complex's overall hydrophobicity and driving retention on the stationary phase.

  • Stationary Phase Selection: A polar-embedded stationary phase, such as a Symmetry Shield RP8 (150 mm × 4.6 mm, 3.5 µm), is highly recommended[1]. The polar carbamate embedded group forms a hydration layer that shields the basic analyte from residual silanols, significantly improving peak symmetry compared to traditional alkyl phases.

  • Detector Optimization: The conjugated benzimidazole system exhibits strong UV absorbance. Photodiode array (PDA) scanning reveals optimal detection at 230 nm, which maximizes sensitivity for the aliphatic-substituted benzimidazole core, or 270 nm, which provides specificity when the analyte co-elutes with other aromatic matrix impurities[1][2][3].

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical progression of the method development process, highlighting the causality between analyte properties and chromatographic parameters.

HPLC_Method_Workflow A 1. Analyte Profiling Amphoteric Benzimidazole (pKa ~4.0 & ~5.5) B 2. Stationary Phase Selection Polar-Embedded RP8 or End-Capped C18 (Mitigates Silanol Interactions) A->B C 3. Mobile Phase pH Optimization Target pH 2.5 - 3.0 (Protonates COOH, standardizes ionization) A->C E 5. Gradient Elution Design Acetonitrile / Aqueous Buffer (Optimizes resolution & run time) B->E D 4. Buffer & Additive Selection 0.05% TFA or Hexanesulfonate (Ion-pairing for basic nitrogen) C->D D->E F 6. Method Validation ICH Q2(R1) Guidelines (Specificity, Precision, Accuracy) E->F

Workflow for HPLC method development targeting amphoteric benzimidazole derivatives.

Analytical Protocol & Data Presentation

Optimized Chromatographic Conditions

The following conditions form a self-validating system. Deviation from these parameters will trigger system suitability failures, preventing the reporting of inaccurate data.

Table 1: Chromatographic Parameters and Mechanistic Rationale

ParameterSpecificationRationale
Column Symmetry Shield RP8 (150 mm × 4.6 mm, 3.5 µm)Polar-embedded group minimizes secondary interactions with basic analytes.
Mobile Phase A 0.05% TFA in Milli-Q WaterLow pH (≈2.5) suppresses COOH ionization; TFA acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Flow Rate 1.0 mL/minBalances analysis time and optimal van Deemter linear velocity.
Column Temp. 40 °CImproves mass transfer kinetics and reduces mobile phase viscosity.
Detection UV at 230 nmCorresponds to the absorption maximum of the benzimidazole core.
Injection Vol. 10 µLPrevents column overloading while maintaining trace-level sensitivity.
Gradient Elution Profile

A gradient is required to retain the highly polar target analyte early in the run while ensuring the elution of highly hydrophobic related substances (e.g., Telmisartan API) later in the run[1].

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Dynamics
0.08515High aqueous content retains the polar ion-paired analyte.
5.08515Isocratic hold to stabilize baseline and resolve early eluents.
15.04555Linear gradient to elute strongly retained hydrophobic impurities.
20.02080Column wash phase to remove highly retained organic matrix residues.
22.08515Return to initial conditions.
27.08515Re-equilibration prior to the next injection.
Step-by-Step Experimental Methodology

Step 1: Mobile Phase A Preparation (0.05% TFA in Water)

  • Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) into a clean glass solvent bottle.

  • Using a micropipette, carefully add 500 µL of LC-MS grade Trifluoroacetic acid (TFA). Caution: TFA is highly corrosive; perform in a fume hood.

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Filter the solution through a 0.22 µm hydrophilic PTFE or Nylon membrane filter under vacuum to remove particulates and degas the solvent.

Step 2: Mobile Phase B Preparation

  • Transfer 1000 mL of HPLC-grade Acetonitrile into a solvent bottle.

  • Filter through a 0.22 µm PTFE membrane filter.

  • Place both Mobile Phase A and B in the HPLC solvent tray and purge the lines for 5 minutes at 5.0 mL/min.

Step 3: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Methanol to ensure complete dissolution of the crystalline powder (sonicate for 5 minutes if necessary).

  • Dilute to volume with Mobile Phase A to match the initial gradient conditions, preventing solvent-mismatch peak distortion. The final concentration is 100 µg/mL.

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the analytical run, the protocol incorporates strict System Suitability Testing (SST). The method is designed to "fail safely"—if the column degrades or the buffer depletes, the SST criteria will not be met, thereby invalidating the run before sample analysis begins.

Table 3: System Suitability Criteria (Based on ICH Q2 Guidelines)

ParameterAcceptance CriteriaDiagnostic Value (Self-Validation)
Tailing Factor (T) ≤ 1.5Validates the successful suppression of secondary silanol interactions. Values >1.5 indicate buffer depletion or column voiding.
Resolution (Rs) ≥ 2.0Confirms method specificity and column efficiency against adjacent matrix peaks.
Theoretical Plates (N) ≥ 5000Verifies the physical integrity of the stationary phase bed.
Injection Precision %RSD ≤ 2.0% (n=6)Ensures autosampler reproducibility, integration consistency, and baseline stability.

References

  • Title: Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Source: Chemical Methodologies URL: 1

  • Title: Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method Source: PubMed Central (PMC) / NIH URL: 2

  • Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug Source: Waters Corporation / LCMS.cz URL: 3

Sources

procedure for esterification of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BZ Protocol for the Esterification of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid

Executive Summary

This application note details the robust synthesis of alkyl esters (specifically methyl/ethyl) from 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid . This substrate presents specific challenges due to its amphoteric nature (containing both a basic imidazole nitrogen and an acidic carboxyl group) and limited solubility in non-polar organic solvents.

While standard Fischer esterification can be effective, this guide prioritizes a Thionyl Chloride (


) mediated approach . This method serves a dual purpose: it generates the highly reactive acid chloride intermediate in situ to overcome steric/electronic barriers and generates anhydrous 

to solubilize the benzimidazole moiety as a hydrochloride salt, driving the reaction to completion.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of Angiotensin II Receptor Antagonist (ARB) intermediates (e.g., Telmisartan analogs).[1]

Strategic Analysis & Chemistry

The Substrate Challenge

The starting material, 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, exists as a zwitterion in neutral media, leading to high crystal lattice energy and poor solubility.

  • Acidic Domain: Carboxylic acid (

    
    ).
    
  • Basic Domain: Imidazole

    
     (
    
    
    
    for the conjugate acid).

Implication: Traditional base-catalyzed alkylation (using alkyl halides) often results in competing


-alkylation at the imidazole ring. Therefore, acid-mediated esterification  is the requisite pathway to ensure regioselectivity for the oxygen of the carboxyl group.
Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and the critical decision points in the synthesis.

ReactionPathway Start 2-Propyl-1H-benzo[d] imidazole-5-carboxylic acid SOCl2 SOCl2 / MeOH (Activation) Start->SOCl2 Suspension Inter Acid Chloride / Activated Complex SOCl2->Inter Exothermic Generation of HCl EsterSalt Ester Hydrochloride Salt (Soluble) Inter->EsterSalt Reflux -SO2, -HCl Workup Neutralization (pH 8-9) EsterSalt->Workup Quench Final Methyl 2-propyl-1H-benzo[d] imidazole-5-carboxylate Workup->Final Precipitation

Figure 1: Reaction pathway for the thionyl chloride mediated esterification.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Recommended for high yield and ease of purification.

Reagents:

  • Substrate: 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (20-30 volumes)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Quench: Saturated

    
     or 
    
    
    
    .

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     line).
    
  • Suspension: Charge the flask with the benzimidazole carboxylic acid and anhydrous methanol. Note: The solid will likely not dissolve completely at this stage.

  • Activation (Exothermic): Cool the suspension to 0–5°C using an ice bath. Add

    
     dropwise over 20–30 minutes.
    
    • Observation: The reaction is exothermic. Evolution of

      
       and 
      
      
      
      gas will occur. The mixture often clarifies as the hydrochloride salt forms.
  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2] The starting acid spot should disappear.

  • Concentration: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approximately 10-15% of the original volume.

  • Neutralization & Isolation:

    • Dilute the residue with ice-cold water.

    • Slowly adjust pH to ~8.0 using saturated

      
       solution or 10% 
      
      
      
      .
    • Critical: The free base ester will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

Method B: Sulfuric Acid Catalyzed (Fischer) Esterification

Alternative for large-scale operations where


 handling is restricted.
  • Setup: Dissolve the substrate in Methanol (20 vol).

  • Catalyst Addition: Add conc.

    
     (1.0 - 1.5 equiv) slowly.
    
  • Reflux: Reflux for 12–24 hours. Note: This method is generally slower than Method A.

  • Workup: Similar to Method A, but requires careful neutralization of the excess sulfuric acid.

Data Presentation & Validation

Expected Analytical Data

The following table summarizes the expected characterization data for the Methyl Ester derivative.

ParameterExpected Value / ObservationNotes
Physical State White to off-white crystalline solid
Melting Point 150°C - 170°C (Estimated)Benzimidazoles typically have high MPs due to H-bonding.

NMR (DMSO-

)

3.85 (s, 3H,

)
Diagnostic singlet for methyl ester.

NMR (DMSO-

)

2.85 (t, 2H, propyl

)
Diagnostic for 2-propyl chain.
IR Spectroscopy ~1710-1725

(C=O stretch)
Shifted from broad acid band to sharp ester band.
Solubility Soluble in DMSO, DMF, DCM/MeOHInsoluble in water (neutral form).
Process Workflow Diagram

This diagram guides the researcher through the isolation logic, ensuring high recovery.

WorkupLogic ReactionMix Reaction Mixture (MeOH + HCl Salt) Evap Evaporate Excess MeOH ReactionMix->Evap WaterAdd Add Cold Water Evap->WaterAdd pHAdjust Adjust pH to 8-9 (NaHCO3 / NH4OH) WaterAdd->pHAdjust Check Precipitate Formed? pHAdjust->Check Filter Filtration & Wash Check->Filter Yes (Solid) Extract Extract with DCM/EtOAc Check->Extract No (Oily/Soluble)

Figure 2: Workup and isolation decision tree.

Troubleshooting & Critical Parameters

  • Incomplete Conversion: If starting material remains after 6 hours, add an additional 1.0 equiv of

    
     and continue reflux. The formation of water during the reaction can stall equilibrium; 
    
    
    
    scavenges this water.
  • N-Alkylation Byproducts: If using alkyl halides (not recommended here), N-alkylation is a major risk. The acid-catalyzed methods described above avoid this completely by activating the carbonyl carbon, not the imidazole nitrogen.

  • Sticky Precipitate: If the product oils out during neutralization, extract with Ethyl Acetate, dry over

    
    , and recrystallize from Ethyl Acetate/Hexane.
    

Safety Considerations

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Benzimidazoles: Many derivatives are biologically active (e.g., antihypertensives). Handle with standard PPE to avoid inhalation or skin contact.

References

  • Synthesis of Telmisartan Intermediates

    • Title: "An improved process for the preparation of telmisartan"[3][4][5]

    • Source: Google P
    • URL
    • Relevance: Describes the synthesis and handling of 2-propyl-4-methyl-benzimidazole derivatives, closely rel
  • Benzimidazole Carboxylic Acid Properties

    • Title: "Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters"
    • Source: Arabian Journal of Chemistry
    • URL:[Link]

    • Relevance: Provides specific IR and NMR characterization data for benzimidazole-5-carboxylic esters, serving as a reference for spectral valid
  • Fischer Esterification Mechanisms

    • Title: "Fischer Esterification"[6]

    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: Fundamental grounding for the acid-c
  • General Benzimidazole Synthesis

    • Title: "Highly Efficient and Practical Synthesis of the Key Intermedi
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the stability and reaction conditions for 2-propyl-benzimidazole scaffolds.

Sources

Application Notes and Protocols for Coupling Reactions Using 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to endogenous purines allows for facile interaction with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific building block, 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, offers a unique trifunctional platform for molecular elaboration. The carboxylic acid at the 5-position serves as a versatile handle for amide bond formation and other esterification reactions. The secondary amine within the imidazole ring presents opportunities for N-alkylation or N-arylation, while the 2-propyl group provides a lipophilic element that can be crucial for modulating pharmacokinetic properties.

This document provides detailed application notes and protocols for two of the most powerful and widely used coupling reactions in modern synthetic chemistry—amide bond formation and the Suzuki-Miyaura cross-coupling—utilizing 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid as a key building block. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these reactions for their specific synthetic targets.

Part 1: Amide Bond Formation with 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

The formation of an amide bond is a cornerstone of peptide synthesis and the development of a vast number of pharmaceutical agents.[4] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Scientific Rationale and Key Considerations

When working with 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, a key consideration is the presence of the N-H proton on the imidazole ring. Under certain conditions, this proton can be acidic enough to react with the activated carboxylic acid, leading to undesired N-acylation. The choice of coupling reagent and reaction conditions is therefore critical to ensure selective C-acylation at the carboxylic acid.

For this reason, uronium/aminium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred. These reagents rapidly form an activated ester with the carboxylic acid, which can then react with the desired amine. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also crucial to minimize side reactions.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid 2-Propyl-1H-benzo[d]imidazole- 5-carboxylic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Solvent1 Anhydrous DMF Solvent1->Activated_Ester Product Desired Amide Product Activated_Ester->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine Amine->Product

Caption: Workflow for Amide Coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid

  • Amine of interest (primary or secondary)

  • HATU (≥98%)

  • N,N-Diisopropylethylamine (DIPEA, ≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration can typically be in the range of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEADMF, CH₂Cl₂1-4 hours70-95%Fast reaction rates, low racemization.Potential for N-acylation of imidazole.
HBTU HOBtDIPEADMF, CH₂Cl₂2-8 hours65-90%Good for sterically hindered substrates.Slower than HATU.
EDC/HOBt HOBtDIPEA or Et₃NDMF, CH₂Cl₂, Water4-24 hours60-85%Water-soluble byproducts, cost-effective.Slower reaction times, potential for side reactions.[5]

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[6] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many biologically active molecules.

Scientific Rationale and Precursor Synthesis

To utilize 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid in a Suzuki coupling, it must first be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine), at a position on the benzene ring. For this application note, we will focus on the synthesis of a 6-bromo derivative, which can then be coupled with a variety of boronic acids.

The bromination of the benzimidazole core can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination will be directed by the existing substituents on the benzimidazole ring.

Proposed Synthesis of 6-Bromo-2-propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Suzuki_Precursor_Synthesis Start 2-Propyl-1H-benzo[d]imidazole- 5-carboxylic Acid Intermediate 6-Bromo-2-propyl-1H-benzo[d]imidazole- 5-carboxylic Acid Start->Intermediate NBS N-Bromosuccinimide (NBS) NBS->Intermediate Electrophilic Aromatic Substitution Solvent Acetic Acid Solvent->Intermediate

Caption: Synthesis of the Brominated Precursor.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromo_Acid 6-Bromo-2-propyl-1H-benzo[d]imidazole- 5-carboxylic Acid Product Coupled Product Bromo_Acid->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Pd_Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Pd_Catalyst->Product Catalytic Cycle Base Na₂CO₃ or K₂CO₃ Base->Product Solvent Dioxane/Water or Toluene/Water Solvent->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 6-bromo-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid with an aryl or heteroaryl boronic acid.

Materials:

  • 6-Bromo-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1))

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed vial, add 6-bromo-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%).

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the organic layer with water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure coupled product.

Conclusion

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules. The protocols detailed in this application note for amide bond formation and Suzuki-Miyaura cross-coupling provide robust starting points for researchers in drug discovery and materials science. Careful consideration of the reaction conditions, particularly in the context of the multifunctional nature of the starting material, will enable the efficient and selective synthesis of a diverse range of novel compounds.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. ScienceDirect.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. ScienceDirect.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.

Sources

Application Note: Optimal pH Conditions for the Precipitation and Isolation of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole carboxylic acids are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (e.g., telmisartan, candesartan) and antineoplastic agents. Due to their amphoteric nature, isolating these compounds from aqueous reaction mixtures requires precise pH control. This application note details the thermodynamic principles, physicochemical data, and field-proven protocols for maximizing the precipitation yield and purity of benzimidazole carboxylic acids by targeting their isoelectric point (pI).

Theoretical Framework: Amphoterism and the Isoelectric Point

Benzimidazole carboxylic acids possess two distinct ionizable functional groups that dictate their solubility profile:

  • The basic imidazole nitrogen: Capable of accepting a proton to form a cation (pKa ~5.5–6.1).

  • The acidic carboxylic acid group: Capable of donating a proton to form an anion (pKa ~3.1–3.2).

As a Senior Application Scientist, I emphasize that successful isolation is not merely about "adding acid until a solid forms." It requires understanding the causality of speciation. In highly alkaline solutions (pH > 8), the molecule exists as a highly soluble carboxylate anion. In highly acidic solutions (pH < 2), it exists as a soluble benzimidazolium cation.

To drive precipitation, the pH must be adjusted to the isoelectric point (pI) . At the pI, the molecule exists predominantly as a zwitterion (carrying both a positive and negative charge, but a net charge of zero). This net-neutral state minimizes ion-dipole interactions with the aqueous solvent, drastically reducing solubility and forcing the compound to crystallize out of solution[1].

The isoelectric point is calculated as the average of the two pKa values:



Physicochemical Properties & Speciation Data

To design a robust precipitation protocol, one must first map the pKa values of the specific derivative. Table 1 summarizes the experimentally validated and predicted thermodynamic data for common benzimidazole carboxylic acid derivatives[1][2].

Table 1: Ionization Constants and Optimal Precipitation pH for Benzimidazole Derivatives

CompoundpKa1 (Carboxylic Acid)pKa2 (Imidazole NH+)Calculated pI (Optimal pH)Solubility State at pI
1H-Benzimidazole-2-carboxylic acid 3.226.064.64 Zwitterion (Solid)
1H-Benzimidazole-5-carboxylic acid 3.105.504.30 Zwitterion (Solid)
6-Bromo-1H-benzimidazole-2-carboxylic acid ~2.50~5.20~3.85 Zwitterion (Solid)

Data indicates that for most unsubstituted or lightly substituted benzimidazole carboxylic acids, the optimal precipitation window lies strictly between pH 3.8 and 4.8 [3][4].

Experimental Workflow & Speciation Dynamics

The following diagram illustrates the logical workflow for isolating these compounds, highlighting the chemical speciation at each stage.

Workflow N1 Alkaline Solution (pH > 8.0) Anionic Form (Soluble) N2 Controlled Acidification (Add 6M HCl at 0-5°C) N1->N2 Dropwise addition N3 Isoelectric Point (pI) (pH 4.0 - 4.8) Zwitterion Precipitation N2->N3 Target pH reached N4 Over-acidification (pH < 2.0) Cationic Salt (Soluble) N2->N4 Excess acid added N5 Nucleation & Aging (Stir 1-2 hrs, 5°C) N3->N5 Supersaturation N4->N3 Back-titrate (1M NaOH) N6 Vacuum Filtration & Cold Wash N5->N6 Slurry harvest N7 Purified Benzimidazole Carboxylic Acid N6->N7 Desiccation

Fig 1: pH-dependent speciation and precipitation workflow for benzimidazole carboxylic acids.

Step-by-Step Precipitation Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes confirm that the thermodynamic state of the system aligns with the expected chemical speciation.

Materials Required:

  • Crude reaction mixture containing the benzimidazole carboxylic acid (typically in alkaline aqueous solution, e.g., post-ester hydrolysis).

  • 6M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄).

  • 1M Sodium Hydroxide (NaOH) for back-titration.

  • Calibrated pH meter with temperature compensation.

  • Ice bath.

Procedure:

  • Preparation and Cooling:

    • Transfer the alkaline aqueous solution (pH > 9) containing the crude product to a jacketed reactor or a flask submerged in an ice bath.

    • Causality: Cool the solution to 0–5°C. Benzimidazole carboxylic acids retain trace solubility in water due to hydrogen bonding. Lowering the temperature reduces the kinetic solubility product, maximizing the final yield[4].

  • Controlled Acidification:

    • Begin dropwise addition of 6M HCl under vigorous mechanical stirring.

    • Causality: Rapid addition causes localized zones of extreme low pH, leading to the rapid crashing out of amorphous solids that trap inorganic salts (e.g., NaCl) and impurities. Slow addition ensures crystalline nucleation.

  • Targeting the Isoelectric Point (pI):

    • Monitor the pH continuously. As the pH approaches 6.0, the solution will begin to turn cloudy.

    • Continue adding acid until the pH stabilizes exactly between pH 4.0 and 4.5 (adjust slightly based on the specific derivative's pI from Table 1).

  • Aging and Ostwald Ripening:

    • Once the target pH is reached, halt acid addition. Maintain the temperature at 0–5°C and stir the resulting thick slurry for 1 to 2 hours.

    • Causality: This aging step allows for Ostwald ripening—smaller, kinetically formed amorphous particles dissolve and redeposit onto larger, thermodynamically stable crystals, drastically improving downstream filterability and purity.

  • Harvest and Washing:

    • Isolate the precipitate via vacuum filtration.

    • Wash the filter cake with ice-cold deionized water (2 x 10 mL per gram of product) to remove residual inorganic salts. Do not use room-temperature water, as it will re-dissolve the zwitterion.

  • Drying:

    • Dry the solid in a vacuum oven at 50–60°C until a constant weight is achieved.

Troubleshooting & Self-Validation Checkpoints

To ensure the integrity of the protocol, utilize the following self-validating checkpoints during execution:

  • Validation Checkpoint 1 (The Cloud Point): As you titrate from pH 9 downward, the solution must remain clear until approximately pH 6.5–6.0. If precipitation occurs above pH 7, you likely have an unreacted organic intermediate (e.g., an unhydrolyzed ester) precipitating, not the target zwitterion.

  • Validation Checkpoint 2 (The Over-Acidification Trap): If the pH accidentally drops below 2.5, the thick slurry will begin to thin and turn clear again. System Validation: This confirms the formation of the highly soluble benzimidazolium hydrochloride salt[5]. Correction: Do not discard the batch. Simply back-titrate dropwise with 1M NaOH until the pH returns to 4.5, and the precipitate will immediately reform.

  • Validation Checkpoint 3 (Filtrate Conductivity): After washing the filter cake, test the pH of the final wash filtrate. It should be neutral (~pH 6-7). A highly acidic wash filtrate indicates that residual HCl remains trapped in the cake, which can cause degradation during vacuum drying.

References

  • Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II) complexes prepared from 1-H-benzimidazole-2-carboxylic acid and some biologically active ligands. Journal of Molecular Liquids.[Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. SciSpace.[Link]

  • US Patent 5117004A - Preparation of imidazole-2-carboxylic acids.
  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Inorganic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 152628-03-0). This molecule is a critical intermediate in the production of angiotensin II receptor blockers (ARBs) like1[1].

Mechanistic Causality & Workflow

The synthesis utilizes a modified Phillips condensation between 3,4-diaminobenzoic acid and butyric acid. As a Senior Application Scientist, I emphasize that understanding the two-step mechanism is vital for troubleshooting yield losses:

  • Regioselective Amidation: The amine at the 3-position is meta to the electron-withdrawing carboxylic acid, making it more nucleophilic than the para-positioned 4-amine. Initial attack on butyric acid predominantly forms a mono-butyramide intermediate.

  • Acid-Catalyzed Cyclization: High temperatures and a strong dehydrating agent are required to drive the intramolecular cyclodehydration, closing the benzimidazole ring.

Pathway SM 3,4-Diaminobenzoic Acid + Butyric Acid IM Mono-butyramide Intermediate [M+18] SM->IM Amidation (100°C) PR 2-Propyl-1H-benzo[d]imidazole -5-carboxylic acid IM->PR Cyclization / Dehydration (150°C, -H2O)

Reaction pathway for the Phillips condensation of the benzimidazole intermediate.

Self-Validating Experimental Protocol

To maximize yield and prevent the formation of oligomeric byproducts, 2 is the optimal solvent and dehydrating catalyst for this free-acid substrate[2].

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a 1 L jacketed reactor with 500 g of PPA. Heat to 80°C to reduce viscosity. Sparge with Argon for 30 minutes.

    • Causality: Aromatic diamines are highly susceptible to oxidation at elevated temperatures, which leads to black, tarry degradation products.

  • Reagent Addition: Add 3,4-diaminobenzoic acid (50.0 g, 0.33 mol) and butyric acid (34.8 g, 0.39 mol, 1.2 eq). Stir mechanically.

    • Self-Validation: The mixture will initially appear as a thick, pale-yellow suspension.

  • Amidation Phase: Heat the reactor to 100°C for 2 hours.

  • Cyclization Phase: Ramp the temperature to 150°C. Maintain for 4–6 hours.

    • In-Process Control (IPC): Pull a 0.5 mL sample, quench in water, and analyze via HPLC. Proceed to the next step only when the mono-amide intermediate ([M+18] peak) is <1.0% AUC.

  • Quench: Cool the reactor to 90°C.

    • Critical Step: Do not cool below 90°C, or the PPA will solidify into an unmanageable mass. Pour the hot mixture in a thin stream into 2.0 L of vigorously stirred crushed ice/water.

  • Isoelectric Precipitation: Slowly add 50% NaOH(aq) until the pH is exactly 4.8 - 5.2.

    • Self-Validation: A dense white/off-white precipitate will form maximally at this isoelectric point due to the product's amphoteric nature.

  • Isolation: Filter the solid, wash with cold deionized water (3 x 200 mL) to remove residual phosphates, and dry under vacuum at 60°C to constant weight.

Quantitative Data: Condition Optimization

The table below summarizes the causality behind reagent selection and the resulting yield profiles observed during process optimization.

Reagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
Butyric Acid / PPA 1506>9988 - 92Trace mono-amide
Butyryl Chloride / POCl₃ 1004>95< 30Intermolecular cross-linking, oligomers
Butyric Acid / 4N HCl 10024~70< 50High uncyclized mono-amide
Butyraldehyde / Na₂S₂O₅ 9012>9070 - 75Over-oxidation products

Troubleshooting & FAQs

Q: Why is my overall yield stuck below 60% despite complete consumption of 3,4-diaminobenzoic acid on HPLC? A: The most common cause of yield loss is improper pH control during the aqueous workup. 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is an amphoteric molecule; it contains a basic imidazole nitrogen and an acidic carboxylic acid. If the quench solution is too acidic (pH < 3), the imidazole is protonated and remains water-soluble. If it is too basic (pH > 7), the carboxylic acid is deprotonated, forming a soluble sodium salt. You must meticulously adjust the pH to its isoelectric point (pI ≈ 4.8 - 5.2) to ensure maximum crystallization.

Q: I am detecting a major impurity with a mass of [M+18] by LC-MS. What is it, and how do I eliminate it? A: An[M+18] impurity is the uncyclized mono-butyramide intermediate. The initial amidation step occurs readily at 100°C, but the subsequent dehydration (ring closure) requires significant thermal energy. If you observe this impurity, your cyclization phase is incomplete. Ensure your reactor is reaching a true internal temperature of 150°C and extend the reaction time until IPC confirms the intermediate is consumed.

Q: Can I use POCl₃ instead of PPA to speed up the dehydration step? A: No. While POCl₃ is an excellent reagent for the synthesis of Telmisartan intermediates when starting from the3[3], using it with the free carboxylic acid is detrimental. POCl₃ will convert the 5-carboxylic acid into an acid chloride, which will rapidly react with the amines of other molecules, leading to intermolecular cross-linking and a catastrophic loss of yield. Stick to PPA for the free acid substrate.

Q: The reaction mixture turns black and yields a tar-like crude. How can I prevent this? A: This indicates severe thermal oxidation of the 3,4-diaminobenzoic acid. Aromatic diamines are highly sensitive to oxygen, especially at 150°C. To troubleshoot:

  • Ensure your starting material is fresh (it should be off-white to light tan, not dark brown or purple).

  • Rigorously degas the PPA with Argon prior to reagent addition.

  • Maintain a positive inert atmosphere throughout the entire heating cycle.

Workup and Isolation Flowchart

Workup N1 Hot Reaction Mixture in PPA (150°C) N2 Quench in Ice Water (Vigorous Stirring) N1->N2 Pour at 90-100°C N3 Aqueous Acidic Solution (pH < 1) N2->N3 Dissolution N4 Adjust pH to 4.8 - 5.2 (Isoelectric Point) N3->N4 Add Aqueous NaOH N5 Precipitation & Filtration N4->N5 Amphoteric Isolation

Optimized workup and isoelectric precipitation workflow for amphoteric benzimidazole isolation.

References

  • Source: nih.
  • Source: google.
  • Source: chemicalbook.

Sources

Technical Support Center: Benzimidazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Unreacted Diamine Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the synthesis of benzimidazole scaffolds. Specifically, this document addresses the notoriously difficult removal of unreacted o-phenylenediamine (OPDA) and its derivatives from crude reaction mixtures.

By understanding the mechanistic causality behind these purification challenges, you can select the most efficient, self-validating protocol for your specific reaction scale.

Frequently Asked Questions (FAQs)

Q1: Why is o-phenylenediamine (OPDA) so difficult to separate from the benzimidazole product using standard aqueous workups? A1: The difficulty arises from the overlapping physicochemical properties of the starting material and the product. Benzimidazole is an amphoteric compound with a conjugate acid pKa of approximately 5.3 to 5.6[1][2]. OPDA, a diamine, has a primary conjugate acid pKa of roughly 4.47 to 4.57[3][4]. Because these pKa values are separated by only ~1 unit, attempting a standard acid-base liquid-liquid extraction often results in the co-precipitation or co-extraction of both species. Furthermore, OPDA is highly susceptible to atmospheric oxidation, rapidly forming dark brown or black polymeric impurities that contaminate the product and streak on silica gel[3][4].

Q2: I am working on a small-scale library synthesis (<2 grams). What is the most efficient method to remove OPDA without running a chromatography column? A2: For small-to-medium scale parallel synthesis, the use of a polymer-bound nucleophile scavenger, such as Macroporous Polystyrene-Isocyanate (MP-Isocyanate), is the industry standard[5][6]. The electrophilic isocyanate groups covalently react with the highly nucleophilic primary amines of the unreacted OPDA to form a stable urea linkage attached to the insoluble resin bead[7]. The benzimidazole product, which contains a much less nucleophilic secondary/tertiary nitrogen system, does not react under these conditions. You simply add the resin to your crude mixture, incubate, and filter.

Q3: My reaction is on a large preparative scale (>50 grams), and the crude product is pitch black. Scavenger resin is too expensive for this scale. What should I do? A3: On a preparative scale, hot recrystallization combined with activated charcoal (Norit) treatment is the most scalable and cost-effective approach[8]. The black coloration is caused by oxidized OPDA oligomers. Activated charcoal effectively adsorbs these large, conjugated polymeric impurities[9]. By dissolving the crude mixture in boiling water or aqueous ethanol, adding 1-5% w/w activated charcoal, and performing a rapid hot filtration, you strip the colorants from the solution[9]. Upon cooling the filtrate, the benzimidazole selectively crystallizes out, leaving trace monomeric OPDA dissolved in the mother liquor[8].

Purification Strategy Decision Matrix

To determine the optimal purification route for your specific workflow, consult the logical decision tree below:

DecisionTree Start Crude Benzimidazole + Unreacted OPDA Scale What is the reaction scale? Start->Scale Small Small/Medium (< 5g) Scale->Small < 5g Large Large (> 5g) Scale->Large > 5g Color Is the crude highly colored (oxidized OPDA)? Small->Color Charcoal Hot Recrystallization + Activated Charcoal Large->Charcoal Resin Use MP-Isocyanate Scavenger Resin Color->Resin No / Light color Chromatography Flash Chromatography (DCM:MeOH) Color->Chromatography Yes / Dark black

Logical decision tree for selecting a benzimidazole purification strategy.

Quantitative Data: Comparison of Purification Methods
Purification MethodOptimal ScaleTarget ImpurityProsConsExpected Product Recovery
MP-Isocyanate Scavenger Resin < 5 gMonomeric OPDAExtremely fast, high purity, no method development needed.High material cost at large scales.85% – 95%
Hot Recrystallization + Charcoal > 5 gOxidized/Polymeric OPDAHighly scalable, inexpensive, removes dark colorants effectively.Requires optimization of solvent systems; thermal degradation risk.70% – 85%
Flash Chromatography < 10 gStructurally similar byproductsHigh resolution for closely related impurities.OPDA often streaks; high solvent consumption.60% – 80%
Acid-Base Extraction AnyNeutral organic byproductsCheap and rapid.Fails for OPDA due to overlapping pKa values (~4.5 vs ~5.5).Variable
Experimental Protocols
Protocol A: Polymer-Assisted Scavenging of OPDA (Small/Medium Scale)

This self-validating protocol utilizes Macroporous Polystyrene-Isocyanate (MP-Isocyanate) to covalently trap unreacted diamines[5][6].

Materials:

  • Crude benzimidazole mixture

  • MP-Isocyanate Resin (Capacity: ~1.0 - 1.5 mmol/g)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Fritted syringe or Büchner funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a compatible non-nucleophilic solvent (e.g., DCM or THF). Ensure complete dissolution.

  • Resin Addition: Add 3 to 4 equivalents of MP-Isocyanate resin relative to the calculated amount of unreacted OPDA[6]. (Note: MP-Isocyanate is preferred over standard PS-Isocyanate as its macroporous structure does not require solvent swelling to access reactive sites[5]).

  • Agitation: Shake or stir the suspension gently at 20 °C for 2 to 4 hours.

  • Filtration: Filter the mixture through a fritted funnel. The unreacted OPDA is now covalently bound to the resin (urea formation).

  • Washing: Wash the resin bed twice with the reaction solvent to ensure all benzimidazole product is eluted into the filtrate.

  • Validation Step (QC): To validate complete scavenging, spot the filtrate on a TLC plate and stain with Ninhydrin. The absence of a colored spot upon heating confirms the complete removal of primary amines.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure benzimidazole.

ResinWorkflow Mixture Crude Mixture (Product + OPDA) AddResin Add MP-Isocyanate Resin (3-4 equiv) Mixture->AddResin Incubate Agitate at 20°C for 2-4 hours AddResin->Incubate Filter Vacuum Filtration Incubate->Filter Waste Resin-Bound Urea (Discard) Filter->Waste Solid Retentate Product Pure Benzimidazole in Filtrate Filter->Product Liquid Filtrate

Step-by-step workflow for polymer-assisted scavenging of unreacted diamines.

Protocol B: Large-Scale Recrystallization with Charcoal Treatment

This protocol is designed to remove dark, oxidized OPDA impurities from bulk benzimidazole syntheses[8][9].

Materials:

  • Crude, highly colored benzimidazole

  • Activated Charcoal (Norit)

  • Deionized Water or Aqueous Ethanol

  • Pre-heated Büchner funnel and fluted filter paper

Step-by-Step Methodology:

  • Dissolution: Transfer the crude benzimidazole into an Erlenmeyer flask. Add the minimum amount of boiling water (or aqueous ethanol) required to dissolve the solid completely at reflux[8].

  • Charcoal Treatment: Carefully add 1-5% (w/w) activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution can cause rapid boil-over. Cool slightly before addition, then return to reflux. Digest the mixture for 10–15 minutes[8][9].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-heated Büchner funnel to remove the charcoal and adsorbed polymeric impurities. Mechanistic Insight: The funnel must be pre-heated to prevent premature crystallization of the product in the filter stem[8].

  • Crystallization: Cover the filtrate and allow it to cool slowly to room temperature, then place it in an ice bath (10–15 °C) for 30 minutes to maximize precipitation[8][9].

  • Isolation: Collect the white/off-white crystals via vacuum filtration and wash with a minimal amount of ice-cold water.

  • Validation Step (QC): Dry the product at 100 °C. To validate purity, measure the melting point. Pure unsubstituted benzimidazole melts sharply at 170–172 °C[8]. A depressed or broadened melting range indicates residual OPDA, necessitating a second recrystallization.

References
  • Argoresin MP-Isocyanate | Biotage | 5

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger | Biotage | 6

  • Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine | Benchchem |9

  • Benzimidazole - Organic Syntheses Procedure | Organic Syntheses | 8

  • Solid-Supported Reagents and Scavengers | Sopachem |7

  • Benzimidazole: Chemical property, Primary Use, and biological activity | ChemicalBook | 1

  • 51-17-2, Benzimidazole Formula | ECHEMI | 2

  • o-Phenylenediamine | Wikipedia | 3

  • 95-54-5, o-Phenylenediamine Formula | ECHEMI | 4

Sources

Technical Support Center: Optimizing Reaction Temperature for Phillips-Ladenburg Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The Phillips-Ladenburg condensation remains a cornerstone methodology for constructing the benzimidazole pharmacophore, a privileged scaffold in drug development[1][2]. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help researchers and scientists optimize the critical thermal parameters of this reaction.

Mechanistic Causality & Thermal Dynamics

The classical Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid (e.g., 4N HCl)[1][3]. The reaction's energy profile is distinctly biphasic, which dictates how temperature must be managed:

  • Phase 1: N-Acylation (Kinetically Favored) : The initial nucleophilic attack of the primary amine on the protonated carboxylic acid is relatively fast and proceeds easily at lower temperatures[3].

  • Phase 2: Intramolecular Cyclodehydration (Thermodynamically Demanding) : The ring-closure step requires the second amine to attack the newly formed amide carbonyl, forming a tetrahedral intermediate prior to dehydration. This step is rate-limiting and highly temperature-dependent[3].

PhillipsCondensation Step1 o-Phenylenediamine + Carboxylic Acid Step2 N-Acylation (Fast, Low Ea) Step1->Step2 Dilute Acid (e.g., 4N HCl) Step3 Mono-acylated Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Thermal Input (Rate-Limiting) Step5 Dehydration (-H2O) Step4->Step5 Step6 Benzimidazole Core Step5->Step6 Aromatization

Phillips-Ladenburg condensation workflow highlighting the temperature-dependent cyclization.

Frequently Asked Questions (FAQs) on Thermal Optimization

Q: Why does my reaction stall at the mono-acylated intermediate? A: The activation energy (


) for the intramolecular cyclization is significantly higher than that of the initial acylation. If the thermal input is insufficient, the required tetrahedral intermediate cannot form, and the reaction arrests at the open-chain amide stage[3].

Q: How does the choice of carboxylic acid dictate the required reaction temperature? A: Aliphatic acids (e.g., acetic acid) feature highly electrophilic carbonyl carbons, allowing cyclization to proceed smoothly at standard reflux temperatures (100–110 °C)[1][3]. Conversely, aromatic acids (e.g., benzoic acid) exhibit resonance stabilization, which delocalizes electron density and reduces the electrophilicity of the carbonyl carbon. Consequently, aromatic substrates require elevated temperatures (>180 °C) in sealed tubes or the use of potent dehydrating agents like polyphosphoric acid (PPA) at 200 °C to force the cyclization[2][3][4].

Q: Can microwave irradiation be utilized to overcome these thermal bottlenecks? A: Yes. Microwave synthesis provides rapid, volumetric heating that efficiently drives the rate-limiting cyclodehydration step. This often reduces reaction times from hours to minutes and minimizes the thermal degradation associated with prolonged conventional heating[5].

Quantitative Data: Temperature vs. Yield Profiles

The following table summarizes the thermal requirements and expected outcomes based on the nature of the carboxylic acid used in the condensation:

Carboxylic Acid TypeExample SubstrateCatalyst / SolventOptimal Temp (°C)Reaction TimeExpected YieldReference
Aliphatic Acetic Acid4N HCl / Aqueous100–110 °C (Reflux)2–4 hours75–90%[1][3]
Aromatic Benzoic Acid4N HCl / Aqueous>180 °C (Sealed Tube)4–8 hours60–85%[3][4]
Aromatic 4-Aminobenzoic AcidPolyphosphoric Acid (PPA)200 °C (Open Flask)2–6 hours~70%[2]
Aromatic (Microwave) Phenoxyacetic AcidsAcidic conditions120–150 °C (MW)15–30 mins80–95%[5]
Troubleshooting Guide: Thermal Anomalies & Byproducts

Issue: Extensive tarring or degradation of starting materials.

  • Causality: Excessive global heating or localized hot spots, especially when using electron-rich diamines that are highly prone to oxidation.

  • Solution: Lower the oil bath temperature and extend the reaction time. Alternatively, switch from conventional heating to microwave irradiation for uniform thermal distribution[5]. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) if oxidative degradation is observed.

Issue: Incomplete conversion with aromatic carboxylic acids under standard reflux.

  • Causality: Aromatic carboxylic acids are less electrophilic due to resonance stabilization, raising the activation energy for the cyclization step[3][4].

  • Solution: Transition from an open-flask reflux setup (100 °C) to a sealed pressure tube (180 °C) to safely exceed the boiling point of the solvent. If a sealed tube is unavailable, utilize a stronger dehydrating acid catalyst like polyphosphoric acid (PPA) at 150–200 °C[2][4].

Issue: Poor regioselectivity yielding a mixture of isomers.

  • Causality: Unsymmetrical o-phenylenediamines (e.g., 3-iodo-1,2-phenylenediamine) can cyclize via two different pathways, yielding mixtures of 4- and 7-substituted isomers. High temperatures can sometimes favor the thermodynamic product but often lead to intractable mixtures[6].

  • Solution: Complete regioselectivity is inherently difficult in the standard Phillips condensation. Systematically optimize the temperature to find a kinetic "sweet spot," or employ pre-functionalized starting materials to bypass the isomeric mixture[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to confirm reaction progress and product isolation.

Protocol A: Synthesis of 2-Methyl-1H-benzimidazole (Aliphatic Condensation)

Mechanism: Low


 cyclization.
  • Reaction Setup: In a round-bottom flask, suspend o-phenylenediamine (1.0 equiv) in 4N HCl (approx. 5-10 volumes). Add glacial acetic acid (1.2 equiv)[1][3].

  • Thermal Input: Heat the mixture to a gentle reflux (100–110 °C) using a temperature-controlled oil bath.

  • Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. The mono-acylated intermediate will appear as a highly polar spot (lower

    
    ). Continue heating until this intermediate completely converts to the higher-
    
    
    
    benzimidazole product.
  • Cooling & Neutralization: Cool the flask to room temperature. The product is currently soluble as a hydrochloride salt.

  • Validation Checkpoint 2 (Precipitation): Carefully add 10% NaOH solution dropwise until the mixture is slightly alkaline (pH 7–8) to litmus paper. The sudden precipitation of a solid confirms the successful formation of the free-base benzimidazole[1].

  • Isolation: Filter the crude solid, wash with ice-cold water, and recrystallize from hot ethanol.

Protocol B: Synthesis of 2-Phenyl-1H-benzimidazole (Aromatic Condensation)

Mechanism: High


 cyclization requiring forced conditions.
  • Reaction Setup: In a heavy-walled sealed pressure tube, combine o-phenylenediamine (1.0 equiv), benzoic acid (1.1 equiv), and 4N HCl[3][4].

  • Thermal Input: Seal the tube securely and heat to 180 °C behind a blast shield for 4–6 hours[3][4].

  • Validation Checkpoint 1 (Pressure Release): Cool the tube completely to room temperature before opening to ensure safe pressure normalization.

  • Neutralization: Transfer the contents to a beaker and neutralize with 10% NaOH or aqueous ammonia until pH 8 is reached, inducing precipitation[5].

  • Isolation: Filter, wash with water, and purify via recrystallization.

References
  • Discovery and history of dimethylbenzimidazoles - Benchchem.
  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.ws.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
  • PHILLIPS CONDENSATION REACTION | EXPLANATION | ADICHEMISTRY.
  • Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole - Benchchem.
  • A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis - Benchchem.

Sources

Technical Guide: Preventing Decarboxylation in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering decarboxylation issues during benzimidazole synthesis. It prioritizes mechanistic understanding and practical, robust protocols.

Executive Summary

Decarboxylation during benzimidazole synthesis typically occurs via two mechanisms: thermal degradation of the carboxylic acid precursor (often


-keto or 

-amino acids) during the harsh Phillips condensation, or protodecarboxylation of the benzimidazole-2-carboxylic acid product itself. This guide provides three validated workflows to bypass these failure modes.
Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify the specific decarboxylation risk factor using the decision tree below.

Benzimidazole_Pathways Start Start: Define Target Structure Target_2COOH Target: Benzimidazole-2-Carboxylic Acid Start->Target_2COOH Target_Labile Target: 2-Substituted (R is Heat/Acid Labile) Start->Target_Labile Target_Stable Target: 2-Aryl/Alkyl (Stable R) Start->Target_Stable Method_TCM Protocol A: Trichloromethyl Surrogate Target_2COOH->Method_TCM Avoids direct CO2 loss Method_Ox Protocol B: Oxidative Cyclization (Aldehyde) Target_Labile->Method_Ox Room Temp, No Acid Method_Step Protocol C: Stepwise Coupling + Mild Cyclization Target_Labile->Method_Step Controlled Temp Method_Phillips Standard Phillips Condensation (High Heat/Acid) Target_Stable->Method_Phillips Standard Route

Figure 1: Synthetic pathway selection based on substrate stability and target functionality.

Module 2: The 2-Carboxylic Acid Problem (Protocol A)

Issue: Synthesizing benzimidazole-2-carboxylic acid directly from o-phenylenediamine (OPD) and oxalic acid (or derivatives) often fails. The high temperatures required for cyclization cause the electron-deficient 2-COOH group to decarboxylate, yielding unsubstituted benzimidazole.

Solution: Use a Trichloromethyl Surrogate . The


 group is electronically similar to a carboxyl group but thermally stable during cyclization. It can be hydrolyzed to the acid after ring formation under controlled basic conditions.
Validated Protocol: The Trichloromethyl Route

Precursors: o-Phenylenediamine (OPD), Methyl 2,2,2-trichloroacetimidate.

Step 1: Cyclization

  • Dissolve OPD (10 mmol) in glacial acetic acid (20 mL).

  • Add Methyl 2,2,2-trichloroacetimidate (11 mmol) dropwise at Room Temperature (RT).

  • Stir at RT for 30–60 minutes. The product, 2-(trichloromethyl)benzimidazole, precipitates or can be quenched with water.

  • Why this works: The reaction occurs at RT, avoiding the thermal energy required for decarboxylation.

Step 2: Controlled Hydrolysis

  • Suspend the 2-(trichloromethyl)benzimidazole in a mixture of 2N NaOH and methanol (1:1).

  • Stir at RT or mild heat (max 50°C). Monitor by TLC.[1][2]

  • Critical Step: Acidify carefully with 1N HCl to pH 3–4 at 0°C .

    • Warning: Do not heat the acidified solution. Benzimidazole-2-carboxylic acid decarboxylates rapidly in hot acid.

  • Filter the precipitate immediately.

Quantitative Comparison:

Precursor Method Reaction Temp Yield (2-COOH) Decarboxylation Risk
Oxalic Acid (Phillips) 100°C+ (Reflux) < 15% Critical (High)

| Trichloromethyl (Surrogate) | 25°C | 85-92% | Negligible |

Module 3: Labile Substituents (Protocol B)

Issue: When


 is an 

-amino acid side chain or a thermally sensitive alkyl group, the standard Phillips condensation (4N HCl, Reflux) causes degradation, racemization, or decarboxylation of the side chain.

Solution: Oxidative Cyclization using aldehydes.[3][4] This method proceeds at room temperature using a mild oxidant, bypassing the dehydration step that requires high heat.

Validated Protocol: Sodium Metabisulfite (

) Method

Precursors: o-Phenylenediamine, Aldehyde (corresponding to


).
  • Solvent System: Dissolve OPD (1.0 eq) and the Aldehyde (1.0 eq) in DMF or Ethanol .

  • Oxidant: Add Sodium Metabisulfite (

    
    )  (1.2 eq).
    
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Mechanism:[5][6][7][8][9][10] The aldehyde forms a Schiff base (imine), which is then cyclized and oxidized by the bisulfite adduct mechanism.

  • Workup: Pour into ice water. The product precipitates.[1][11]

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| Low Yield | Incomplete oxidation | Switch oxidant to 10 mol%


  or 

in water. | | Product is "wet" / oily | DMF retention | Wash solid thoroughly with water/ether or recrystallize from EtOH. | | Side chain degradation | Oxidant too strong | Avoid

or Chromic acid. Use Air/

with activated carbon. |
Module 4: Stepwise Coupling (Protocol C)

Issue: You must use a carboxylic acid starting material (perhaps the aldehyde is unavailable), but it cannot survive refluxing HCl.

Solution: Decouple the amide bond formation from the cyclization. Form the mono-amide first using mild peptide coupling, then cyclize under milder acidic conditions.

Validated Protocol: Two-Step Mild Cyclization
  • Amide Formation:

    • React OPD (1.0 eq) with Carboxylic Acid (1.0 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF at RT.

    • Result: Mono-acylated o-phenylenediamine (stable intermediate).

  • Cyclization:

    • Isolate the intermediate or treat in situ.

    • Add Glacial Acetic Acid and heat to 60–70°C (instead of 100°C+).

    • Alternatively, use Microwave irradiation at 80°C for 5 minutes (reduces thermal exposure time).

Frequently Asked Questions (FAQ)

Q1: Why does benzimidazole-2-carboxylic acid decarboxylate so easily? A: The benzimidazole ring is electron-withdrawing. When protonated (as in acid workups), the ring pulls electron density from the C2 position, destabilizing the carboxyl bond. This facilitates the loss of


 to form the neutral, highly stable benzimidazole ring. This process is accelerated by heat and strong acid (e.g., pH < 1 at >50°C).

Q2: Can I use


-keto acids (e.g., pyruvic acid) directly? 
A:  Generally, no. 

-Keto acids often undergo decarbonylation or oxidative decarboxylation under Phillips conditions. Use the corresponding aldehyde (Protocol B) or the methyl ester of the acid in the Two-Step method (Protocol C).

Q3: I am seeing a "double condensation" product. What is this? A: If you use an aldehyde (Protocol B) without controlling the stoichiometry, you might form a 1,2-disubstituted benzimidazole (where a second aldehyde reacts with the N1 position).

  • Fix: Ensure strict 1:1 stoichiometry and use a bulky oxidant or catalyst like

    
      which favors the 2-substituted product.
    
References
  • BenchChem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025).[1][12][13]

  • Dombrowski, A. Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives. BenchChem Application Notes.

  • Organic Chemistry Portal. Benzimidazole Synthesis: Recent Literature and Oxidative Methods.

  • Beilstein J. Org. Chem. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)3.[6] (2016).[4][6]

  • PrepChem. Synthesis of benzimidazole-2-carboxylic acid via carbonation (High Pressure Alternative).

Sources

purification of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PBIC-PUR-001 Subject: Optimization of Column Chromatography for Amphoteric Heterocycles[1]

Executive Summary: The "Zwitterion" Challenge

You are attempting to purify 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (PBIC). This molecule presents a classic "push-pull" chromatographic challenge.[1] It contains a basic imidazole nitrogen (


) and an acidic carboxylic acid (

).

On standard silica gel (


), this molecule exists in a semi-zwitterionic state.[1] The basic nitrogen interacts with acidic silanols, while the carboxylic acid can deprotonate, leading to severe peak tailing (streaking) and irreversible adsorption.

The Golden Rule: You cannot treat this as a standard organic lipophile. You must suppress ionization to achieve a tight band.[1]

Module 1: Method Development & Protocol

Stationary Phase Selection
  • Standard Silica (Irregular, 40-63 µm): Acceptable, but requires aggressive mobile phase modification.[1]

  • C18 (Reverse Phase): Highly Recommended.[1] If you have access to a flash C18 cartridge, use it. The separation is driven by the propyl chain's hydrophobicity, avoiding the silanol/amine interaction issues entirely.

  • Amino-Bonded Silica: Avoid.[1] The carboxylic acid will bind irreversibly to the amine functionalized silica.[1]

Mobile Phase Optimization (Normal Phase)

Do not use Hexane/Ethyl Acetate.[1] This molecule is too polar and insoluble in non-polar matrices.[1]

Recommended Solvent System: Dichloromethane (DCM) / Methanol (MeOH) with Acetic Acid (AcOH).

CompositionRatio (v/v)Purpose
Solvent A DCMWeak solvent (carrier).[1]
Solvent B MeOHStrong solvent (elutes polar functionality).[1]
Modifier Acetic Acid (1%) CRITICAL. Protonates the carboxylic acid (

) and the silanols, preventing ionic "sticking."[1]

Gradient Profile:

  • Equilibration: 100% DCM (with 1% AcOH).

  • 0–5 min: 0% to 2% MeOH.

  • 5–20 min: 2% to 10% MeOH.

  • Elution: Product typically elutes between 5–8% MeOH.[1]

Sample Loading (The "Dry Load" Technique)

Why: PBIC has poor solubility in DCM.[1] If you try to liquid-load using pure MeOH, the sample will precipitate the moment it hits the DCM-rich mobile phase, clogging the column head.

Protocol:

  • Dissolve crude PBIC in a minimal amount of MeOH (warm if necessary).

  • Add silica gel (ratio: 2g silica per 1g crude).[1]

  • Rotary evaporate until a free-flowing powder remains.

  • Pack this powder on top of your pre-equilibrated column (or use a solid load cartridge).[1]

Module 2: Decision Logic & Workflow

The following diagram outlines the decision process for purifying PBIC based on your available equipment and crude purity.

PurificationLogic Start Crude PBIC Mixture CheckSolubility Check Solubility: Dissolves in DCM? Start->CheckSolubility LiquidLoad Liquid Load (Rare) CheckSolubility->LiquidLoad Yes (Unlikely) DryLoad Dry Load (Solid Load) on Silica CheckSolubility->DryLoad No (Precipitates) PhaseChoice Choose Stationary Phase LiquidLoad->PhaseChoice DryLoad->PhaseChoice NormalPhase Normal Phase Silica DCM:MeOH + 1% AcOH PhaseChoice->NormalPhase Standard Flash ReversePhase Reverse Phase (C18) Water:MeCN + 0.1% TFA PhaseChoice->ReversePhase High Performance Result1 Good Separation (Sharp Peaks) NormalPhase->Result1 Optimized Result2 Tailing/Streaking NormalPhase->Result2 No Modifier ReversePhase->Result1 ActionTailing TROUBLESHOOT: Increase Acid Modifier or Switch to C18 Result2->ActionTailing

Figure 1: Purification workflow decision tree emphasizing the necessity of dry loading and phase selection.

Module 3: Troubleshooting & FAQs

Q1: My product is streaking (tailing) across 20 fractions. Why?

Diagnosis: This is "Silanol Effect."[1] The basic imidazole nitrogen is hydrogen-bonding to the acidic silanol groups on the silica surface.[1] The Fix:

  • Add Base? No. While adding Triethylamine (TEA) helps amines, it will deprotonate your carboxylic acid, making it stick harder.

  • Add Acid? Yes. Ensure your mobile phase contains 1% Acetic Acid .[1] This keeps the carboxylic acid protonated (neutral,

    
    ) and suppresses silanol ionization.
    
Q2: The column clogged immediately after loading.

Diagnosis: Solubility Mismatch. You likely dissolved the sample in MeOH and injected it into a DCM-equilibrated column.[1] The MeOH diluted, and the PBIC precipitated instantly. The Fix: Use the Dry Load method described in Module 1. This physically spaces out the molecules and allows them to dissolve gradually into the mobile phase gradient.[1]

Q3: Can I use crystallization instead?

Insight: Yes, and it is often preferred for this class of molecules (Telmisartan intermediates). Protocol:

  • Dissolve crude in hot water at pH > 10 (using NaOH).

  • Filter to remove insoluble impurities.[1]

  • Slowly acidify with Acetic Acid to pH 5.0–5.5 (the isoelectric point).

  • The product should precipitate as a white/off-white solid.[1]

  • Filter and wash with water.[1] Use chromatography only for final polishing if purity is <98%.[1]

Module 4: Advanced Mechanism Visualization

Understanding the interaction at the molecular level allows you to predict behavior.[1]

MolecularInteraction cluster_0 Mobile Phase Interactions cluster_1 Effect of Modifier (Acetic Acid) Molecule PBIC Molecule (Zwitterionic Potential) Interaction Strong H-Bonding (Broad Peak/Tailing) Molecule->Interaction No Modifier Silica Silica Surface (Acidic Silanols) Silica->Interaction Result Silanols Suppressed COOH Protonated (Sharp Peak) Interaction->Result With Modifier Modifier Acetic Acid (1%) Modifier->Molecule Protonates COO- Modifier->Silica Blocks Sites

Figure 2: Mechanistic view of how Acetic Acid acts as a competitive inhibitor for silanol binding sites.[1]

References & Grounding

  • Synthesis and Purification Context: The purification of benzimidazole-5-carboxylic acid derivatives is a critical step in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan).[1]

    • Source:Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.[2]

  • Isoelectric Precipitation: Industrial purification of this intermediate often utilizes pH adjustment to the isoelectric point (pH ~5-6) rather than chromatography for bulk handling.[1]

    • Source:Google Patents. "Process for the preparation of Telmisartan."[1] (See discussion on intermediate isolation via acetic acid precipitation).

  • Chromatographic Behavior of Amphoterics: General guidelines for purifying zwitterionic heterocycles on silica.

    • Source:Biotage Technical Notes. "Purifying ionic compounds by flash column chromatography."

Sources

Technical Support Center: Troubleshooting 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal provides authoritative troubleshooting and validated protocols for researchers and drug development professionals optimizing the synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid. This compound is a critical scaffold and is structurally related to recognized 1 used in the production of angiotensin II receptor blockers (ARBs) like Telmisartan[1].

The standard synthetic route utilizes2[2] condensed with butyric acid. While this 3 is highly scalable[3], it is thermodynamically sensitive and prone to generating specific side products if kinetic parameters are not strictly controlled.

Mechanistic Overview & Reaction Pathway

SynthesisPathway Reactants 3,4-Diaminobenzoic Acid + Butyric Acid MonoAmide Mono-amide Intermediates (Incomplete Cyclization) Reactants->MonoAmide Condensation Degradation Oxidation & Tar Reactants->Degradation Air / Heat MonoAmide->Reactants Hydrolysis Target 2-Propyl-1H-benzo[d]imidazole -5-carboxylic acid MonoAmide->Target Dehydration Decarbox Decarboxylation Product (2-Propyl-1H-benzimidazole) Target->Decarbox Heat >150°C NAcyl N-Acylated Side Products Target->NAcyl Excess Acid

Reaction pathway showing target synthesis and major side-product branching.

Troubleshooting Guide (FAQs)

Q1: My HPLC trace shows a massive peak corresponding to the mono-amide intermediate. How do I force the cyclization to completion? Causality: The condensation is a two-step process: initial intermolecular amidation followed by intramolecular dehydration. The second step is thermodynamically demanding and requires aggressive water removal. If water is not sequestered, the equilibrium stalls at the mono-amide stage. Solution: Ensure your Polyphosphoric Acid (PPA) is freshly prepared or degassed under vacuum at 80°C prior to use. PPA acts as both the solvent and the desiccant. Increase the reaction temperature to 115°C, but do not exceed 125°C.

Q2: I am observing a significant loss of the carboxylic acid group (decarboxylation). What is causing this? Causality: The benzimidazole core is a highly electron-rich heterocycle. When subjected to high temperatures (>140°C) in strong mineral acids, the 5-carboxylic acid moiety undergoes thermal decarboxylation via protonation of the ring, yielding 2-propyl-1H-benzimidazole. Solution: Strictly control your heating mantle. Implement a self-validating temperature control loop with an internal probe. Keep the internal reaction temperature strictly between 110°C and 120°C.

Q3: LC-MS indicates an impurity with a mass corresponding to double acylation (+70 Da from target). How can I prevent this? Causality: The imidazole NH group is nucleophilic. If an excess of butyric acid (or highly reactive butyryl chloride) is present after the primary cyclization is complete, it will attack the acyl carbon, forming an N-acyl benzimidazole. This is a common issue when tracking 4[4]. Solution: Limit butyric acid to a maximum of 1.05 molar equivalents. Ensure thorough mixing during addition to prevent localized zones of high acylator concentration.

Q4: The reaction mixture turns into an intractable black tar, drastically reducing yield. How do I improve the color profile? Causality: 3,4-diaminobenzoic acid is highly susceptible to oxidative degradation at elevated temperatures in the presence of atmospheric oxygen, leading to polymerization and tar formation. Solution: Run the entire reaction under a strict argon or nitrogen atmosphere. Degas the PPA before adding the diamine substrate.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid

Objective: Maximize yield while limiting mono-amide (<1.0%) and decarboxylated (<0.5%) impurities.

  • Preparation & Degassing: Charge a clean, dry reactor with 10 volumes of Polyphosphoric Acid (PPA). Heat to 80°C under vacuum (<-0.08 MPa) for 30 minutes to remove trapped moisture and oxygen. Backfill with Nitrogen.

  • Substrate Addition: Add 1.0 equivalent of 3,4-diaminobenzoic acid to the stirring PPA. The mixture will form a viscous, pale suspension.

  • Acylating Agent Addition: Dropwise add 1.05 equivalents of butyric acid over 30 minutes.

    • Self-Validation Check: Monitor the exotherm. The internal temperature should rise but must not exceed 95°C during addition. If no exotherm occurs, the PPA is inactive (hydrated) and the batch should be aborted.

  • Cyclization (Phillips Condensation): Ramp the temperature to 115°C. Hold for 4 to 6 hours.

    • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL of water, and analyze via HPLC. Proceed to the next step only when the mono-amide intermediate peak area is <1.0%.

  • Quenching: Cool the mixture to 60°C. Slowly pour the viscous mass into vigorously stirred ice water (30 volumes).

    • Causality: Rapid quenching traps the product as a precipitate and immediately dilutes the acid, preventing late-stage thermal degradation.

  • Isolation: Adjust the pH to 4.5–5.0 using aqueous ammonia (25%) to reach the isoelectric point of the zwitterionic product.

    • Self-Validation Check: The product must crash out as a distinct solid. If it oils out, it indicates high levels of N-acylated impurities (which lack the free NH to form a proper zwitterion). Filter, wash with cold water, and dry under vacuum at 50°C.

Quantitative Data: Impurity Profiling by Reaction Condition

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile.

Reaction ParameterMono-amide Impurity (%)Decarboxylated Impurity (%)N-Acylated Impurity (%)Overall Yield (%)
90°C, 1.00 eq BA15.4< 0.1< 0.172.0
115°C, 1.05 eq BA < 1.0 0.4 0.5 91.5
140°C, 1.05 eq BA< 0.112.80.864.2
115°C, 1.50 eq BA< 0.50.58.778.3

(Note: BA = Butyric Acid. Bold row indicates optimized SOP parameters.)

References

  • List of PMC Pharmaceuticals India Pvt Ltd API Intermediates and KSM Products - apicule. Available at: [Link][1]

  • 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid | CAS Number : 152628-03-0 - Avanscure. Available at: [Link][4]

Sources

Technical Support: Overcoming Steric Hindrance in 2-Propylbenzimidazole Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BZ-2P-STERIC-001 Subject: Optimization of N-alkylation/acylation for sterically hindered 2-propylbenzimidazole scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The 2-propylbenzimidazole scaffold presents a classic "steric wall" challenge in medicinal chemistry. The propyl chain at the C2 position possesses sufficient rotational freedom to create a "cone of protection" over the N1 and N3 nitrogen atoms, significantly retarding nucleophilic attack. This issue is most famously encountered in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan .

This guide provides field-proven protocols to overcome this barrier, moving beyond standard textbook alkylations to industrial "naked anion" strategies and phase-transfer catalysis (PTC).

Module 1: The "Naked Anion" Protocol (High-Efficiency Alkylation)

Theory: Standard bases (K₂CO₃ in Acetone/MEK) often fail because the ion pair remains too tight, and the bulky 2-propyl group prevents the electrophile from approaching the nitrogen-cation complex. To solve this, we must strip the cation away, leaving a highly reactive "naked" benzimidazolide anion.

Optimized Protocol
  • Substrate: 2-propylbenzimidazole derivative (e.g., 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole).[1][2]

  • Reagents: KOH (powdered), DMSO (anhydrous).

  • Key Concept: DMSO solvates the K+ cation but not the benzimidazolide anion, dramatically increasing nucleophilicity.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the 2-propylbenzimidazole substrate (1.0 eq).

  • Solvation: Add anhydrous DMSO (5-7 volumes). Critical: Do not use DMF if high temps (>80°C) are required due to potential dimethylamine impurity formation.

  • Deprotonation: Add powdered KOH (2.0 - 3.0 eq). Stir at 20–25°C for 30–45 minutes.

    • Checkpoint: Monitor by TLC.[3][4][5][6][7] The mixture should turn from a suspension to a clearer solution (or change color) as the salt forms.

  • Addition: Add the alkylating agent (e.g., 4'-(bromomethyl)biphenyl-2-carboxylic acid ester) (1.1 eq) slowly over 20 minutes.

  • Reaction: Stir at 25–30°C for 2 hours. If conversion is <50%, heat to 45–50°C.

    • Note: Avoid heating >60°C initially to prevent O-alkylation or ester hydrolysis if esters are present.

  • Quench: Pour mixture into ice-water (10 volumes). Adjust pH to 5–6 with Acetic Acid to precipitate the product.

Data Summary: Solvent/Base Efficiency

Base / SolventConversion (2h)Impurity ProfileVerdict
K₂CO₃ / Acetone< 15%LowFail (Too slow)
NaH / DMF85%ModerateGood (Safety risk on scale)
KOH / DMSO > 95% Low Recommended
t-BuOK / THF90%HighRisky (Transesterification)

Module 2: Phase Transfer Catalysis (PTC) for Lab Scale

If using DMSO is problematic due to workup difficulties (high boiling point), a biphasic PTC system is the robust alternative.

Optimized Protocol
  • System: Toluene / 30% aq. NaOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

Step-by-Step Methodology
  • Dissolve substrate (1.0 eq) and alkyl halide (1.2 eq) in Toluene (10 vol).

  • Add TBAB (0.05 - 0.1 eq).

  • Add 30% NaOH (3.0 eq) under vigorous stirring.

  • Reflux (80–90°C) for 4–6 hours.

    • Mechanism:[8][9][10] TBAB transports the hydroxide into the organic layer (as TBA+OH-) to deprotonate the benzimidazole, or transports the benzimidazolide anion to the interface.

Module 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the steric clash and the decision logic for choosing the correct protocol.

G Start Substrate: 2-Propylbenzimidazole StericCheck Is Electrophile Bulky? (e.g., Biphenyl methyl) Start->StericCheck Standard Standard Alkylation (K2CO3/Acetone) StericCheck->Standard No (Methyl/Ethyl) Strategy Select Strategy StericCheck->Strategy Yes (High Sterics) Fail Low Yield (<20%) Steric Shielding Standard->Fail If 2-propyl blocks DMSO Protocol A: Naked Anion (KOH / DMSO) Strategy->DMSO High Polarity Tolerated PTC Protocol B: PTC (Toluene / NaOH / TBAB) Strategy->PTC Non-Polar Solvent Required Result High Yield (>90%) N1-Alkylation DMSO->Result Solvation of K+ PTC->Result Ion Pair Transport

Figure 1: Decision matrix for overcoming steric hindrance in 2-propylbenzimidazole alkylation.

Module 4: Troubleshooting & FAQs

Q1: I am observing significant Regioisomer contamination (N1 vs N3). How do I control this?

Diagnosis: The 2-propyl group creates steric bulk, but if your benzimidazole is unsymmetrical (e.g., a methyl group at position 4 or 5), you will get a mixture of 1,5- and 1,6-isomers (or 1,4/1,7). Solution:

  • Steric Control: The 2-propyl group naturally directs alkylation to the least hindered nitrogen. If you have a substituent at C4 (like the methyl in Telmisartan), the N3 position is sterically crowded by both the C2-propyl and C4-methyl. Alkylation will heavily favor N1.

  • Thermodynamic Control: Run the reaction at higher temperatures (DMSO, 60°C). The kinetic product (often the sterically crowded one) can sometimes revert and convert to the thermodynamic product (less crowded).

Q2: My reaction stalls at 60% conversion despite using NaH.

Diagnosis: The surface of the NaH might be "poisoned" or the benzimidazolide anion is aggregating. Solution:

  • Add 18-Crown-6: Adding 0.1 eq of crown ether can chelate the sodium, breaking up aggregates.

  • Iodine Activation: Add a catalytic amount of KI (potassium iodide). This performs a Finkelstein reaction in situ, converting your alkyl bromide/chloride to a more reactive alkyl iodide.

Q3: The product is an oil/gum and won't crystallize.

Diagnosis: 2-propylbenzimidazoles are lipophilic and often trap solvent. Solution:

  • Acid/Base Workup: Dissolve the gum in DCM. Extract with 1M HCl (product goes into water as salt). Wash DCM layer (removes non-basic impurities). Basify aqueous layer with NaOH.[11] Extract back into DCM.

  • Antisolvent: Dissolve in minimal hot Ethanol and add water dropwise until turbid. Cool slowly.

Q4: Can I use microwave irradiation?

Answer: Yes. Microwave irradiation is highly effective for this scaffold.

  • Protocol: 2-propylbenzimidazole + Alkyl Halide + K₂CO₃ + DMF.

  • Settings: 140°C for 10–15 minutes.

  • Benefit: The rapid heating overcomes the activation energy barrier imposed by the steric hindrance of the propyl group.

References

  • Process for the preparation of Telmisartan. US Patent 8,691,999 B2. (2014). Describes the KOH/DMSO "one-pot" alkylation protocol.

  • An improved process for the preparation of Telmisartan. WO 2012/028925 A2. (2012). Details the impact of solvent choice on yield and impurity profiles.

  • Ambident Heterocyclic Reactivity: Alkylation of 4-Substituted and 2,4-Disubstituted Benzimidazoles. Australian Journal of Chemistry, 47(8), 1523–1535. (1994).[12] Foundational work on regioselectivity (N1 vs N3) driven by steric factors.

  • Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 26. (2010). Discusses alternative coupling strategies to avoid direct alkylation issues.

Sources

Technical Support Center: Alternative Catalysts for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for researchers transitioning from traditional Phillips-Ladenburg conditions (harsh acids, high heat) to modern, alternative catalytic systems for benzimidazole ring closure.

Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Mechanistic Validation

Core Directive & Mechanistic Logic

The shift to alternative catalysts—specifically heterogeneous transition metals , organocatalysts , and photocatalysts —introduces new variables into the classic condensation-cyclization mechanism. Unlike acid-catalyzed dehydration, these systems often rely on oxidative cyclization or radical pathways , making them sensitive to oxygen transfer rates, light penetration, and surface active site availability.

Mechanistic Pathway Visualization

The following diagram contrasts the traditional acid-catalyzed pathway with the oxidative radical pathway common in alternative catalytic systems (e.g., Photocatalysis or Fe-catalyzed oxidative coupling).

BenzimidazoleMechanism Start o-Phenylenediamine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation Aminal Cyclic Aminal (Benzazoline) Imine->Aminal Cyclization Acid Acid Catalyst (H+ / Lewis Acid) Aminal->Acid Dehydration (-H2O) Radical N-Radical / Anion Species Aminal->Radical H-Abstraction Product 2-Substituted Benzimidazole Acid->Product Aromatization Oxidant Oxidant/Catalyst (O2, Photocatalyst, Fe) Radical->Oxidant SET / Oxidation Oxidant->Product -2H / Aromatization

Figure 1: Bifurcation of benzimidazole synthesis mechanisms. Alternative catalysts often drive the rate-limiting aromatization step via oxidative dehydrogenation rather than simple acid-catalyzed dehydration.

Experimental Protocols & Workflows

Workflow A: Heterogeneous Cobalt-Ruthenium (Co-Ru@C) Catalysis

Best for: High yield, recyclability, and green chemistry compliance.[1]

Reagents:

  • 1,2-Dinitroarene (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Catalyst: Co-Ru@C (30 mg)

  • Solvent: H₂O (5 mL)

  • Reductant: H₂ (balloon pressure)

Protocol:

  • Activation: Pre-sonicate the Co-Ru@C catalyst in water for 10 minutes to disperse aggregates.

  • Loading: Charge the reaction vessel with dinitroarene, aldehyde, and the dispersed catalyst.

  • Reduction-Cyclization: Purge with H₂ three times. Stir at 80°C for 6–12 hours.

    • Note: This is a cascade reaction.[2] The nitro groups are reduced to amines in situ, followed by condensation and dehydrogenation.

  • Work-up: Cool to room temperature. Centrifuge to recover the catalyst (wash with EtOH x2).

  • Purification: Extract supernatant with ethyl acetate. Evaporate solvent. Recrystallize from EtOH/Water if necessary.

Workflow B: Organocatalytic Synthesis (L-Proline)

Best for: Metal-free synthesis, mild conditions, and biological relevance.

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst: L-Proline (10 mol%)

  • Solvent: Ethanol or Glycerol (Green solvent)

Protocol:

  • Mixing: Dissolve o-phenylenediamine and L-proline in solvent at room temperature. Stir for 5 mins until homogenous.

  • Addition: Add aldehyde dropwise to prevent immediate oligomerization.

  • Reflux: Heat to reflux (approx. 80°C for EtOH). Monitor via TLC (typically 2–4 hours).

  • Precipitation: Pour the reaction mixture into crushed ice. The benzimidazole product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water to remove residual L-proline.

Troubleshooting Guide (FAQ Format)

Category: Reaction Stalling & Conversion

Q: My reaction stalls at the imine (Schiff base) intermediate. The spot on TLC persists and no product forms.

  • Diagnosis: The cyclization or aromatization step is energetically unfavorable under current conditions.

  • Root Cause: In oxidative protocols (e.g., using Fe or Photocatalysts), this indicates insufficient oxidizing power to drive the dehydrogenation of the benzazoline intermediate.

  • Solution:

    • Aeration: If using an aerobic catalyst (e.g., Cu-air or Fe-air), ensure the reaction is not sealed too tightly. Bubble air or O₂ through the solution for 15 minutes.

    • Light Source: For photocatalysis, check for "inner filter effects." If the solution is too dark/concentrated, light cannot penetrate. Dilute the reaction by 50%.

Q: I am getting low yields with heterogeneous catalysts (MOFs/Zeolites).

  • Diagnosis: Mass transfer limitation or pore blocking.

  • Root Cause: The large benzimidazole molecule may be forming inside the pores and getting trapped, or the reactants cannot reach the active sites.

  • Solution:

    • Pore Size Check: Switch to a mesoporous support (e.g., SBA-15, MIL-101) rather than microporous zeolites (e.g., ZSM-5).

    • Desorption: Perform a hot filtration or Soxhlet extraction of the catalyst to recover trapped product.

Category: Selectivity & Impurities

Q: I see a "double condensation" product (1,2-disubstituted benzimidazole) instead of the 2-substituted product.

  • Diagnosis: Loss of chemoselectivity.

  • Root Cause: Excess aldehyde reacts with the secondary amine of the formed benzimidazole. This is common in acid-catalyzed pathways but can occur with Lewis acids like Er(OTf)₃ if stoichiometry is off.

  • Solution:

    • Stoichiometry: Use a strict 1:1 ratio or a slight excess of diamine (1.1 equiv).

    • Slow Addition: Add the aldehyde using a syringe pump over 1 hour to keep its instantaneous concentration low.

Q: The product is colored (red/brown) even after recrystallization.

  • Diagnosis: Oxidation of o-phenylenediamine (OPD).[3]

  • Root Cause: OPD is highly sensitive to air oxidation, forming phenazine-like oligomers (azo impurities).

  • Solution:

    • Pre-treatment: Treat the crude OPD with activated charcoal in hot ethanol before use.

    • Inert Atmosphere: Even if the reaction requires oxygen later, perform the initial mixing of OPD under Nitrogen/Argon.

    • Scavenger: Add a pinch of sodium metabisulfite during the work-up extraction to reduce oxidized amine impurities.

Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures in real-time.

Troubleshooting Start Reaction Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC NoProd No Product (SM Remaining) CheckTLC->NoProd ImineStall Stalled at Intermediate CheckTLC->ImineStall SideProd Side Products (Multiple Spots) CheckTLC->SideProd Heat Increase Temp or Catalyst Load NoProd->Heat Kinetic Issue Oxidize Add Oxidant (O2) or Check Light ImineStall->Oxidize Redox Issue Stoich Check Stoichiometry (Reduce Aldehyde) SideProd->Stoich Over-reaction PurifySM Purify Diamine (Remove colored impurities) SideProd->PurifySM Colored Impurity

Figure 2: Diagnostic flowchart for benzimidazole synthesis failures.

Comparative Data Summary

The following table benchmarks alternative catalysts against the traditional Phillips-Ladenburg method.

Catalyst SystemReaction ConditionsTypical YieldTOF (h⁻¹)Key AdvantageKey Limitation
Traditional (HCl/Heat) 4N HCl, Reflux, 4-8h60-80%N/ALow costHarsh, low functional group tolerance
L-Proline (Organo) EtOH/H₂O, Reflux, 2-5h85-92%~10Metal-free, biodegradableRequires heating, solubility limits
Co-Ru@C (Hetero) H₂O, H₂, 80°C, 6h>95%>50Recyclable, high activitySynthesis of catalyst is complex
Fe(III)-Porphyrin EtOH, Air, RT, 1-3h88-94%~25Biomimetic, mildCatalyst cost, separation
TiO₂/Co (Photo) Visible Light, RT, 4-8h80-90%~5Room temp, green energyLight penetration issues on scale-up

References

  • Organocatalytic Synthesis (L-Proline): Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline.[4] International Journal of Research and Analytical Reviews (IJRAR). Link

  • Heterogeneous Catalysis (Co-Ru): Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. Link

  • Photocatalysis (TiO₂/Co): An Efficient Photocatalytic Synthesis of Benzimidazole over Cobalt-loaded TiO2 catalysts under Solar light irradiation.[5] ResearchGate.[5][6] Link

  • Iron Catalysis: One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation.[7] RSC Advances.[8] Link

  • General Review & Troubleshooting: Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives.[9] Coordination Chemistry Reviews.[9] Link

  • Regioselectivity Issues: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous interpretation of the


H NMR spectrum for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan). Unlike standard spectral lists, this guide focuses on the comparative analysis  between the target product, its starting materials, and its tautomeric forms.

Key Technical Insight: The benzimidazole core exhibits rapid annular tautomerism (


) in solution. Consequently, the assignment of the 5- or 6-position for the carboxylic acid is fluid unless the nitrogen is alkylated. This guide uses DMSO-

as the standard solvent due to the compound's poor solubility in non-polar solvents and the necessity to observe labile protons.

Part 1: Experimental Protocol (Standardized)

To ensure reproducibility and spectral resolution, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.8% D).
    • Reasoning: The carboxylic acid and imidazole moieties induce high polarity.

      
       will result in poor solubility and broad, uninterpretable peaks.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic protons upfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (to ensure relaxation).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (critical for accurate integration of the carboxylic proton).
  • Scans: 16–32 (sufficient for S/N > 50:1).

Part 2: Structural Elucidation & Assignment

The Workflow

The following diagram outlines the logical flow for confirming the structure and ruling out common regioisomers.

NMR_Workflow Sample Sample Preparation (DMSO-d6) Acquisition Data Acquisition (400 MHz) Sample->Acquisition Aliphatic Aliphatic Region (0.9 - 3.0 ppm) Confirm Propyl Chain Acquisition->Aliphatic Aromatic Aromatic Region (7.5 - 8.3 ppm) Confirm 1,2,4-Subst. Acquisition->Aromatic Labile Labile Protons (>12 ppm) Confirm COOH/NH Acquisition->Labile Validation Structure Validation Aliphatic->Validation Integration 3:2:2 Aromatic->Validation Splitting s/d/d Labile->Validation Broad Singlets

Figure 1: Analytical workflow for structural confirmation of 2-propyl-benzimidazole-5-COOH.

Spectral Assignments (DMSO- )

The spectrum is divided into three distinct zones.[1]

Zone A: The Propyl Chain (Aliphatic)

The 2-position alkyl chain provides the cleanest integration reference.

  • 
     0.98 ppm (Triplet, 
    
    
    
    Hz, 3H):
    Terminal methyl group (
    
    
    ).
  • 
     1.82 ppm (Sextet/Multiplet, 2H):  Middle methylene (
    
    
    
    ).
  • 
     2.88 ppm (Triplet, 
    
    
    
    Hz, 2H):
    Methylene attached to the imidazole ring (
    
    
    ). This is deshielded by the aromatic ring current and the
    
    
    bond.
Zone B: The Aromatic Core (Benzimidazole)

The 5-carboxylic acid substituent creates an asymmetric splitting pattern (ABX system).

  • 
     8.18 ppm (d, 
    
    
    
    Hz, 1H):
    H-4 . This proton is ortho to the electron-withdrawing COOH group and meta to the imidazole nitrogen. It appears as a singlet or a finely split doublet.
  • 
     7.85 ppm (dd, 
    
    
    
    Hz, 1H):
    H-6 . Ortho to the COOH group and ortho to H-7. The "doublet of doublets" confirms the 5-substitution pattern.
  • 
     7.60 ppm (d, 
    
    
    
    Hz, 1H):
    H-7 . Ortho to the imidazole nitrogen.
Zone C: Labile Protons
  • 
     12.0 – 13.0 ppm (Very Broad Singlet, 2H):  The carboxylic acid (
    
    
    
    ) and the imidazole amine (
    
    
    ) often merge into a single, very broad hump in DMSO-
    
    
    . This is due to rapid proton exchange.

Part 3: Comparative Analysis (The Guide)

This section compares the product against its primary alternative (the starting material) and explains the tautomeric complexity.

Comparison 1: Product vs. Starting Material

The synthesis typically involves the condensation of 3,4-diaminobenzoic acid with butyric acid (or equivalent). Monitoring the reaction requires tracking the disappearance of the diamine signals.

FeatureStarting Material (3,4-Diaminobenzoic Acid)Product (2-Propyl-1H-benzo[d]imidazole-5-COOH)Diagnostic Change
Aliphatic Region Absent Present (0.9, 1.8, 2.9 ppm)Appearance of Propyl signals confirms condensation.
Aromatic H-5/H-6 Upfield (

6.5 - 7.2 ppm)
Downfield (

7.6 - 8.2 ppm)
Formation of the imidazole ring deshields the system.
Amino Protons Distinct broad singlets (

~4.5 - 5.5 ppm) for

Disappear / Shift to >12 ppmLoss of primary amines; appearance of imidazole NH.
Comparison 2: Tautomeric Ambiguity (5-COOH vs. 6-COOH)

Benzimidazoles exist in equilibrium. In the solid state, they may crystallize as a single tautomer, but in solution, the proton hops between


 and 

.
  • The Phenomenon: The 5-COOH and 6-COOH forms are chemically distinct but kinetically averaged in NMR at room temperature.

  • Observation: You will likely see a single set of averaged signals. If the sample is cooled significantly (e.g., to -40°C), the signals may broaden or split into two unequal sets (major/minor tautomers).

  • Naming Convention: By convention, we number to give the carboxylate the lowest locant (5-COOH), but the 6-COOH tautomer is equally valid in the equilibrium mixture.

Tautomerism T1 Tautomer A (5-COOH) H on N1 T2 Tautomer B (6-COOH) H on N3 T1->T2  Fast H+ Exchange   (Averaged NMR Signals)

Figure 2: Tautomeric equilibrium causing signal averaging in solution.

Part 4: Summary of Chemical Shifts (Data Table)

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
-COOH / -NH Labile12.50 (broad)br s2H-
H-4 Aromatic8.18d / s1H

H-6 Aromatic7.85dd1H

H-7 Aromatic7.60d1H

Propyl-C3 Aliphatic2.88t2H

Propyl-C2 Aliphatic1.82sext2H

Propyl-C1 Aliphatic0.98t3H

Note: Chemical shifts may vary by


 ppm depending on concentration and water content in DMSO.

References

  • ChemicalBook. (n.d.). 1H-Benzimidazole-5-carboxylic acid NMR Spectrum. Retrieved from

  • Bhat, M., & Poojary, B. (2017).[2] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2] MOJ Bioorganic & Organic Chemistry, 1(4), 113–116.[2] Retrieved from

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1613–1619. Retrieved from

  • BenchChem. (n.d.). Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Retrieved from

Sources

Advanced FTIR Characterization Guide: 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 58457-30-0) is a critical pharmaceutical intermediate, most notably serving as the structural scaffold for Telmisartan , an angiotensin II receptor antagonist.

In drug development and process chemistry, Fourier Transform Infrared (FTIR) spectroscopy is not merely an identification tool; it is a Process Analytical Technology (PAT) sensor. This guide focuses on using FTIR to validate the benzimidazole ring closure —the defining step in synthesizing this compound from 3,4-diaminobenzoic acid (3,4-DABA).

Key Differentiation Strategy:

  • Reaction Monitoring: Distinguishing the target from the open-chain precursor (3,4-DABA) by tracking the disappearance of primary amine doublets.

  • Structural Verification: Confirming the C2-propyl chain integration via aliphatic C-H stretching nuances, distinguishing it from methyl or butyl analogs.

Characteristic Spectral Profile

The FTIR spectrum of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid is dominated by the interplay between the carboxylic acid moiety and the benzimidazole core.

Table 1: Critical FTIR Peak Assignments
Wavenumber (cm⁻¹)Functional GroupVibration ModeStructural OriginDiagnostic Value
3300 – 2500 O-H & N-HStretching (Broad/Overlapping)Carboxylic acid dimer & Imidazole N-HHigh: The "fermi resonance" broad band indicates the acid; overlap with imidazole N-H confirms the core.
2960 – 2870 C-H (Aliphatic)Stretching (Asym/Sym)Propyl Group (C2 Position) Medium: Confirms the alkyl chain. Differentiates from 2-methyl analogs.
1680 – 1710 C=O[1]StretchingCarboxylic Acid (-COOH)Critical: Conjugated acid peak. Shifted lower than aliphatic acids due to the benzene ring.
1620 – 1630 C=NStretchingBenzimidazole Ring Critical: Confirming the formation of the imidazole ring (cyclization).
1530 – 1590 C=CStretchingAromatic RingSkeleton confirmation.
1260 – 1320 C-OStretchingCarboxylic AcidCoupled with O-H bend; confirms -COOH integrity.
900 – 950 O-HOut-of-Plane Bending (Wagging)Carboxylic Acid DimerBroad, medium intensity hump; characteristic of dimers.
740 – 760 C-HOut-of-Plane Bending1,2,4-Trisubstituted BenzeneConfirms the substitution pattern on the benzene ring.

Comparative Analysis: Precursor vs. Product

The most common application of this data is monitoring the condensation reaction of 3,4-diaminobenzoic acid with a propyl source (e.g., butyric acid/anhydride) to form the benzimidazole.

The "Cyclization Check" Protocol

To validate the reaction completion, compare the spectrum of the isolated product against the starting material (3,4-DABA).

Comparison Guide:

  • Primary Amine Loss (3300-3400 cm⁻¹):

    • Precursor (3,4-DABA): Shows distinct doublet peaks (symmetric/asymmetric N-H stretch) of the primary amine (-NH₂).

    • Target Product: These sharp doublets disappear . They are replaced by a single, broader secondary amine band (imidazole N-H) often buried in the O-H envelope.

  • Imidazole Ring Formation (1624 cm⁻¹):

    • Precursor: Lacks the specific C=N imine character of the heterocycle.

    • Target Product: A distinct band appears ~1624 cm⁻¹, signifying the C=N bond of the closed imidazole ring.

  • Aliphatic Chain Appearance (2800-2980 cm⁻¹):

    • Precursor: 3,4-DABA has no aliphatic C-H stretches (only aromatic >3000 cm⁻¹).

    • Target Product: Distinct aliphatic C-H bands appear due to the propyl group.

Visualizing the Transformation

ReactionPath Precursor Precursor: 3,4-Diaminobenzoic Acid (Primary Amine Doublet @ ~3400 cm⁻¹) (No Aliphatic C-H) Intermediate Condensation (Amide Formation) Precursor->Intermediate Step 1: Amidation Reagent Reagent: Propyl Source (Butyric Acid/Anhydride) Reagent->Intermediate Product Target: 2-Propyl-1H-benzo[d]imidazole-5-COOH (New C=N Band @ ~1624 cm⁻¹) (New Aliphatic C-H @ ~2900 cm⁻¹) Intermediate->Product Step 2: Cyclization (-H₂O) Loss of NH₂ Doublet

Figure 1: Spectral evolution during synthesis.[2] The disappearance of the Primary Amine doublet and appearance of the Imidazole C=N are the key QC checkpoints.

Experimental Protocol: Validated FTIR Method

For reproducible results, especially when comparing batches, a standardized sampling method is required.

Method A: KBr Pellet (Standard for Solids)

Best for resolution and library matching.

  • Preparation: Dry the sample at 105°C for 1 hour to remove surface moisture (hygroscopic moisture interferes with the O-H region).

  • Mixing: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (Potassium Bromide).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.

Method B: ATR (Attenuated Total Reflectance)

Best for rapid QC and Process Monitoring.

  • Crystal Selection: Diamond or ZnSe crystal.

  • Background: Collect air background.

  • Sample Loading: Place neat solid powder on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the hard benzimidazole crystals).

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Dry Dry Sample (105°C, 1h) Choice Select Mode Dry->Choice KBr KBr Pellet (1:100 Ratio) Choice->KBr High Res ATR ATR (Diamond) (Direct Solid) Choice->ATR Rapid QC Scan Acquisition (4000-400 cm⁻¹, 32 Scans) KBr->Scan ATR->Scan Process Post-Processing (Baseline Corr, ATR Corr) Scan->Process Validate Validation Check: 1. C=O present? 2. NH₂ doublet gone? 3. C=N present? Process->Validate

Figure 2: Standardized workflow for FTIR analysis of benzimidazole derivatives.

Troubleshooting & Peak Overlap

Researchers often face ambiguity in the 3000 cm⁻¹ region.

  • Issue: The carboxylic acid O-H stretch is extremely broad (2500-3300 cm⁻¹) and often masks the imidazole N-H stretch and aromatic C-H stretches.

  • Solution: Focus on the fingerprint region (1500-600 cm⁻¹) for identification. The C=N band (1624 cm⁻¹) and the specific substitution pattern bands (740-760 cm⁻¹) are less prone to overlap interference than the high-wavenumber region.

  • Differentiation from Analogs:

    • Vs. 2-Methyl analog: Look at the aliphatic C-H region (2800-3000 cm⁻¹). The propyl group has unique methylene (-CH₂-) scissoring vibrations (~1460 cm⁻¹) that differ in intensity and shape compared to a simple methyl group.

References

  • PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Arjunan, V., et al. (2013). Vibrational, electronic and quantum chemical studies of 5-benzimidazole carboxylic acid.[1][3][4] Journal of Molecular Structure.[3][4] Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2] MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 2-Propylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-propylbenzimidazole derivatives. This scaffold is a critical pharmacophore in angiotensin II receptor antagonists (e.g., Telmisartan) and various anti-infective agents.

Unlike generic benzimidazole analysis, the presence of the 2-propyl group introduces specific fragmentation pathways—most notably the McLafferty rearrangement and alkene elimination —that are absent in methyl- or aryl-substituted analogues. This guide compares these unique signatures against alternative scaffolds (2-methyl, 2-phenyl) and provides validated experimental protocols for structural elucidation.

Mechanistic Analysis: The 2-Propyl Signature

The fragmentation of 2-propylbenzimidazole is governed by the thermodynamics of the alkyl side chain interacting with the aromatic imidazole core. The pattern differs significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).

Primary Fragmentation Pathways

The 2-propyl group (


) serves as a "molecular clock," allowing for specific rearrangements that shorter chains cannot undergo.
Pathway A: McLafferty Rearrangement (The Diagnostic Pathway)

In EI (and certain ESI conditions), the 2-propyl group possesses


-hydrogens accessible to the imidazole nitrogen.
  • Mechanism: A six-membered transition state facilitates the transfer of a

    
    -hydrogen to the N3 atom of the imidazole ring.
    
  • Cleavage: This triggers the cleavage of the

    
    -
    
    
    
    carbon bond in the propyl chain.
  • Result: Neutral loss of ethylene (

    
    , 28 Da) .
    
  • Product Ion: A resonance-stabilized 2-methylbenzimidazole radical cation (EI) or enamine-like species.

Pathway B: Benzylic-Type

-Cleavage

Dominant in high-energy collisions.

  • Mechanism: Homolytic cleavage of the bond between the

    
     and 
    
    
    
    carbons of the propyl chain.
  • Result: Loss of an ethyl radical (

    
    , 29 Da) .
    
  • Product Ion: A stable methylene-benzimidazole cation (

    
    , m/z 131 for the unsubstituted core).
    
Pathway C: Ring Expansion (Quinoxalinium Formation)

A phenomenon unique to 2-alkylbenzimidazoles under EI conditions. The radical cation can undergo ring expansion to form a quinoxalinium ion before further fragmentation, often confusing structural assignment if not anticipated.

Visualization of Fragmentation Dynamics

FragmentationPathways Precursor 2-Propylbenzimidazole Precursor Ion (m/z ~160) McLafferty McLafferty Rearrangement (Gamma-H Transfer) Precursor->McLafferty Low Internal Energy BetaCleavage Beta-Cleavage (Direct Bond Break) Precursor->BetaCleavage High Energy RingExp Ring Expansion Precursor->RingExp EI Mode Prod_McL Product Ion A [M - C2H4] (Loss of Ethylene, 28 Da) McLafferty->Prod_McL Prod_Beta Product Ion B [M - C2H5] (Loss of Ethyl Radical, 29 Da) BetaCleavage->Prod_Beta Prod_Quinox Quinoxalinium Ion (Isomeric Intermediate) RingExp->Prod_Quinox CoreFrag Core Fragmentation (Loss of HCN) Prod_McL->CoreFrag Prod_Beta->CoreFrag

Figure 1: Mechanistic divergence in 2-propylbenzimidazole fragmentation. Pathway selection depends heavily on ionization method (EI vs. ESI) and collision energy.

Comparative Analysis: 2-Propyl vs. Alternatives

This section objectively compares the 2-propyl scaffold against its structural analogues to highlight diagnostic differences.

Table 1: Fragmentation Fingerprint Comparison
Feature2-Propylbenzimidazole 2-Methylbenzimidazole 2-Phenylbenzimidazole
Primary Neutral Loss Ethylene (28 Da) (McLafferty) or Propene (42 Da)HCN (27 Da) or H radicalHCN (27 Da)
Diagnostic Mechanism

-H Transfer (6-membered TS)
Ring Expansion / RDAProximity Effect (Cyclization with ortho-H)
Base Peak (EI) m/z 132 (

) or m/z 131 (

)
m/z 132 (

) or m/z 131 (

)
m/z 194 (

)
ESI-MS/MS Behavior High abundance of

Stable

; hard to fragment alkyl
Stable; loss of aryl substituents possible
Differentiation High Specificity: The 28/42 Da loss is unique to propyl/butyl chains.[1][2]Low Specificity: Hard to distinguish from isomers without HRMS.High Specificity: "M-1" ions due to cyclization.
Key Insight: The "Proximity Effect" vs. "McLafferty"
  • 2-Phenyl derivatives exhibit a "proximity effect" where the ortho-hydrogen of the phenyl ring interacts with the imidazole nitrogen, often leading to the loss of a hydrogen atom (

    
    ) to form a fused tetracyclic ion.
    
  • 2-Propyl derivatives cannot cyclize to a stable aromatic system in the same way; instead, they eject the alkyl chain. This distinction allows for rapid discrimination between alkyl- and aryl-substituted benzimidazoles in complex mixtures.

Experimental Protocols

To generate reproducible fragmentation data for 2-propylbenzimidazole derivatives (e.g., Telmisartan impurities), follow this validated workflow.

Sample Preparation & Ionization
  • Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid.[3][4] Avoid ammonium buffers if studying low-mass alkyl losses to prevent adduct interference.

  • Concentration: 1-10 µg/mL.

  • Ionization Source: ESI (Positive Mode).[2]

    • Note: While negative mode is sensitive for carboxylic acid-containing drugs like Telmisartan (loss of

      
      ), positive mode provides richer structural information regarding the alkyl side chain.
      
MS/MS Acquisition Parameters (Q-TOF/Orbitrap)
  • Precursor Selection: Isolate

    
     with a narrow window (1.0 Da) to exclude isotopes.
    
  • Collision Energy (CE): Apply a Stepped CE (e.g., 20, 40, 60 eV).

    • Low CE (20 eV): Preserves the molecular ion and reveals labile losses (e.g., water, if OH present).

    • Mid CE (40 eV): Promotes the McLafferty rearrangement (loss of

      
       or 
      
      
      
      ).
    • High CE (60 eV): Forces ring opening (loss of

      
      ) and "stripping" of the alkyl chain to the bare benzimidazole core (m/z 119).
      
Data Interpretation Workflow

ProtocolWorkflow cluster_signals Key Signals to Monitor Sample Sample (MeOH/H2O + FA) MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 Check_Delta Check Mass Defect (Is it propyl?) MS1->Check_Delta CID CID Fragmentation (Stepped CE) Check_Delta->CID Yes Analysis Spectral Analysis CID->Analysis Sig1 Loss of 28 Da (Ethylene) Analysis->Sig1 Sig2 Loss of 42 Da (Propene) Analysis->Sig2 Sig3 m/z 119/132 (Core Ions) Analysis->Sig3

Figure 2: Step-by-step workflow for confirming the presence of a 2-propylbenzimidazole moiety.

References

  • Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy. (Cited in International Journal of Development Research, 2016). Link

  • Roos-Majewsky, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vuyyala, G., & Reddy, D. R. S. (2021).[5] An LC-MS/MS Method Development and Validation for the Estimation of Telmisartan and Hydrochlorothiazide. International Journal of Biology, Pharmacy and Allied Sciences. Link

  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation Mechanisms (McLafferty Rearrangement). Chemistry LibreTexts. Link

Sources

comparing 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid vs 4-methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, medicinal chemists, and drug development professionals evaluating benzimidazole scaffolds for Angiotensin II receptor blockers (ARBs) and novel PPARγ modulators.

Executive Summary

The benzimidazole core is a privileged scaffold in medicinal chemistry, most notably serving as the structural foundation for the "sartan" class of antihypertensives. When designing novel therapeutics—ranging from AT1 receptor antagonists to peroxisome proliferator-activated receptor gamma (PPARγ) modulators and cancer stem cell (CSC) chemosensitizers—the choice of the starting building block is critical.

This guide provides an objective, data-driven comparison between two pivotal intermediates: 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (the des-methyl analog, Compound A) and its 4-methyl analog (4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, Compound B). By analyzing their physicochemical properties, structure-activity relationships (SAR), and downstream pharmacological impacts, we elucidate why the addition of a single methyl group fundamentally alters the trajectory of a drug discovery program.

Structural Dynamics & Physicochemical Profiling

The seemingly minor addition of a methyl group at the 4-position (often numbered as the 7-position due to tautomerism in the 1H/3H imidazole ring) introduces profound steric and electronic effects.

  • Steric Hindrance & Dihedral Angle: In drug development, these scaffolds are typically N-alkylated with a biphenyl moiety. The 4-methyl group in Compound B creates a steric clash with the incoming biphenyl group. This forces the biphenyl system out of coplanarity, locking it into a specific dihedral angle that is highly favored for binding within the deep hydrophobic pocket of the AT1 receptor. Compound A lacks this steric lock, resulting in higher conformational flexibility but lower target affinity.

  • Lipophilicity: The methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor for intracellular targets like the nuclear receptor PPARγ.

Table 1: Physicochemical & Pharmacological Comparison

(Note: Pharmacological metrics are based on their respective biphenyl-substituted final derivatives to illustrate scaffold efficacy).

Parameter2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (Comp A)4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (Comp B)
CAS Number 141838-50-8152628-03-0
Molecular Weight 204.23 g/mol 218.25 g/mol
LogP (Estimated) ~1.8~2.3
Steric Hindrance (N-alkylation) LowHigh (Induces regioselective bias)
AT1 Receptor Affinity (Ki) > 50 nM (as biphenyl derivative)3.7 nM (as Telmisartan)
PPARγ Activation (EC50) > 5.0 µM~0.27 µM (as optimized derivative)

Pharmacological Causality: The Role of the 4-Methyl Group

As an application scientist, it is crucial to understand why Compound B is heavily favored in modern drug design over Compound A.

AT1 Receptor Antagonism: The 4-methyl group is a cornerstone of Telmisartan's architecture. The steric bulk of the methyl group restricts the rotation of the attached biphenyl ring, pre-organizing the molecule into the bioactive conformation required to antagonize the AT1 receptor effectively.

PPARγ Partial Agonism & Chemosensitization: Beyond hypertension, these scaffolds are actively researched for metabolic syndrome and oncology. Crystallographic analyses reveal that the central benzimidazole ring of Compound B engages in a non-canonical hydrogen-bonding network around Helix 12 (H12) of the PPARγ receptor. The 4-methyl group is essential for anchoring the molecule in this sub-pocket, conferring partial agonist activity [1]. Furthermore, recent oncology studies demonstrate that derivatives of Compound B act as potent chemosensitizers, eradicating therapy-resistant cancer stem cells (CSCs) by interfering with hyperactivated STAT5 signaling [2]. Compound A derivatives fail to achieve the necessary hydrophobic contacts to replicate this effect.

Pathway Visualization

G cluster_0 Benzimidazole Scaffolds cluster_1 Target Receptors CompA Des-methyl Analog (Compound A) AT1 AT1 Receptor (GPCR) CompA->AT1 Moderate Binding PPAR PPARγ Receptor (Nuclear) CompA->PPAR Weak Agonism CompB 4-Methyl Analog (Compound B) CompB->AT1 High Affinity (Steric Lock) CompB->PPAR Partial Agonism (Helix 12 Interaction) Effect1 Vasodilation & BP Reduction AT1->Effect1 Effect2 Metabolic Regulation & Chemosensitization PPAR->Effect2

Caption: Pharmacological pathways modulated by benzimidazole analogs.

Experimental Workflows: Self-Validating Systems

To objectively compare the performance of these two scaffolds in a laboratory setting, the following self-validating protocols are recommended. Every step includes a built-in verification mechanism to ensure data integrity.

Protocol 1: Regioselective N-Alkylation of the Benzimidazole Core

Objective: Synthesize the biphenyl-substituted intermediates. The steric hindrance of Compound B will yield a different regioisomer ratio compared to Compound A.

  • Preparation: Dissolve 1.0 eq of the chosen benzimidazole (Compound A or B) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add 1.5 eq of Potassium tert-butoxide (KOtBu).

    • Validation Step: Observe the solution for 15 minutes. A slight color shift and complete dissolution indicate successful formation of the nitrogen anion. Run a rapid TLC (DCM:MeOH 9:1) to confirm the disappearance of the starting material's protonated state.

  • Alkylation: Dropwise add 1.1 eq of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. Heat the reaction to 60°C for 12 hours.

  • Quenching & Extraction: Quench with saturated NH4Cl, extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Self-Validation (LC-MS & NMR): Analyze the crude mixture via LC-MS.

    • Expected Outcome: Compound A will show a near 1:1 mixture of N1 and N3 alkylated regioisomers. Compound B will show a heavily skewed ratio (often >4:1) due to the steric clash between the 4-methyl group and the incoming bulky biphenyl moiety. Confirm the exact regiochemistry of the isolated major peak using 2D NOESY NMR.

Protocol 2: PPARγ Transactivation Luciferase Reporter Assay

Objective: Quantify the functional difference in PPARγ partial agonism between the synthesized derivatives of Compound A and Compound B.

  • Cell Culture & Transfection: Plate COS-7 cells in 96-well plates. Co-transfect with a PPRE (PPAR Response Element) Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-CMV) using Lipofectamine 3000.

    • Validation Step: The Renilla luciferase serves as an internal control. If Renilla luminescence varies by >15% across wells, the transfection is uneven, and the plate must be discarded.

  • Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions (0.1 µM to 10 µM) of the Compound A derivative, the Compound B derivative, and Rosiglitazone (1 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Self-Validation & Data Analysis:

    • Normalize Firefly signals to Renilla signals to calculate relative light units (RLU).

    • Assay Validity Check: The Rosiglitazone positive control must achieve at least a 10-fold induction over the DMSO control. If it fails, the assay is invalid.

    • Expected Outcome: The Compound B derivative will exhibit partial agonism (approx. 20-30% of Rosiglitazone's maximum efficacy) with an EC50 in the sub-micromolar range [1]. The Compound A derivative will show negligible activation, proving the causality of the 4-methyl group in H12 engagement.

References

  • Goebel, M., Clemenz, M., Staels, B., Unger, T., Kintscher, U., & Gust, R. (2009). Characterization of new PPARgamma agonists: analysis of telmisartan's structural components. ChemMedChem, 4(3), 445–456.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65999, Telmisartan. PubChem. [Link]

Comparative UV-Vis Spectroscopic Guide: 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical characterization of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (2-PBA). This compound is a critical pharmacophore intermediate in the synthesis of angiotensin II receptor blockers (ARBs) such as Telmisartan ()[1]. Accurate UV-Vis characterization of this intermediate is non-negotiable for downstream HPLC-UV method development, reaction monitoring, and purity profiling.

This guide objectively compares the photophysical properties of 2-PBA against its structural alternatives and provides a self-validating protocol for its spectral analysis.

Mechanistic Causality: Photophysics of the Benzimidazole Core

To understand the UV-Vis spectrum of 2-PBA, we must deconstruct its chromophore. The benzimidazole scaffold is a fused heterocyclic system that typically exhibits two distinct electronic transitions ()[2]:

  • The

    
     Transition (Band I):  Occurring around 240–245 nm, this high-energy absorption is driven by the extended 
    
    
    
    -electron system of the fused benzene and imidazole rings.
  • The

    
     / Intramolecular Charge Transfer (Band II):  Occurring around 280–285 nm, this band is highly sensitive to substitution. The electron-withdrawing 5-carboxylic acid group acts as an auxochrome, extending conjugation and causing a bathochromic (red) shift. The 2-propyl group, being aliphatic, contributes a mild inductive (+I) effect but does not significantly extend 
    
    
    
    -conjugation.

Objective Comparison: 2-PBA vs. Structural Alternatives

When selecting a benzimidazole derivative for specific applications (e.g., UV filters vs. API synthesis), comparing their absorption maxima (


) is critical.
CompoundSubstitution Pattern

Band I (nm)

Band II (nm)
Molar Absorptivity (

)
Primary Application
2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid 2-Propyl, 5-COOH~242~284~12,500

API Intermediate (Sartans)
1H-Benzimidazole-5-carboxylic acid 5-COOH (No C2 alkyl)~238~278~11,000

General Building Block
2-Phenylbenzimidazole-5-sulfonic acid (PBSA) 2-Phenyl, 5-SO3H~245~305~25,000

Commercial UV-B Filter

Data Causality: Why does PBSA absorb so much further into the UV-B range than 2-PBA? The 2-phenyl group in PBSA allows for coplanar


-conjugation across the entire molecule, drastically lowering the HOMO-LUMO gap and pushing absorption past 300 nm ()[3]. In contrast, the 2-propyl group in 2-PBA breaks this extended conjugation, restricting its primary absorption to the UV-C/UV-B boundary. Furthermore, the ionization state of the 5-carboxylic acid dictates pH-dependent spectral shifts, a phenomenon well-documented in benzimidazole photophysics ()[4].

Experimental Protocol: Self-Validating UV-Vis Measurement

A robust analytical method must prove its own validity during execution. The following protocol utilizes a multi-point calibration to ensure that the sample obeys the Beer-Lambert law, ruling out aggregation or detector saturation.

Materials
  • 2-PBA Reference Standard (>99% purity)

  • HPLC-Grade Methanol

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 2.0 mg of 2-PBA and dissolve it in 10.0 mL of HPLC-grade methanol (Yields ~200

    
    g/mL).
    
    • Causality: 2-PBA has limited aqueous solubility due to its rigid crystalline lattice. Initial dissolution in a protic organic solvent prevents the formation of micro-suspensions, which would cause Rayleigh scattering and artificially inflate absorbance readings.

  • Working Dilutions (Self-Validation Matrix): Dilute the stock solution using 0.1 M Phosphate Buffer (pH 7.4) to create a 5-point series: 2, 4, 6, 8, and 10

    
    g/mL.
    
    • Validation Check: If the final linear regression (

      
      ) of Absorbance vs. Concentration is < 0.999, discard the data. Non-linearity indicates pipetting error, compound precipitation, or stray light interference.
      
  • Baseline Correction: Fill both the reference and sample cuvettes with the exact solvent matrix (e.g., 5% Methanol in Phosphate Buffer) and perform a baseline scan from 200 nm to 400 nm.

    • Causality: This nullifies the inherent UV cutoff of the solvents and corrects for refractive index differences between the cuvette interfaces.

  • Spectral Acquisition: Scan the working solutions from 200 nm to 400 nm at a scan speed of 100 nm/min with a slit width of 1.0 nm.

  • Peak Identification: Utilize the instrument's 1st-derivative spectroscopy function to pinpoint the exact

    
    . The point where the first derivative crosses zero corresponds to the true peak apex, eliminating ambiguity from broad absorption bands.
    

UV_Vis_Protocol Step1 1. Stock Preparation (2-PBA in Methanol) Step2 2. Serial Dilution (Aqueous Buffer pH 7.4) Step1->Step2 Avoids Aggregation Step3 3. Baseline Blanking (Solvent Matrix Correction) Step2->Step3 Step4 4. UV-Vis Scanning (200-400 nm Range) Step3->Step4 Removes Background Step5 5. Peak Identification (1st Derivative Zero-Crossing) Step4->Step5 Step6 6. Beer-Lambert Validation (Linearity R² > 0.999) Step5->Step6 Confirms Accuracy

Self-validating UV-Vis spectrophotometric workflow for 2-PBA analysis.

Conclusion

Understanding the exact UV-Vis absorption maxima of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (~242 nm and ~284 nm) is fundamental for its quantification and quality control. By comparing it to analogs like PBSA and 1H-benzimidazole-5-carboxylic acid, we can clearly see how aliphatic versus aromatic substitutions at the C2 position govern the photophysical behavior of the benzimidazole scaffold.

References

  • Title: Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens Source: MDPI URL: [Link]

  • Title: UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid Source: ResearchGate URL: [Link]

  • Title: 5-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 459456 Source: PubChem URL: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a propyl group at the 2-position and a carboxylic acid at the 5-position imparts unique physicochemical properties that can influence biological activity and material characteristics. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for unambiguous structural elucidation.

This guide presents a comprehensive analysis of the ¹³C NMR chemical shifts for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid. In the absence of a directly published experimental spectrum for this specific molecule, this guide provides a highly accurate prediction based on a comparative analysis of structurally related compounds. We will delve into the rationale behind the predicted chemical shifts, supported by experimental data from close structural analogs. Furthermore, a detailed, field-proven protocol for acquiring the ¹³C NMR spectrum is provided, ensuring researchers can confidently validate these findings.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹³C NMR spectrum of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid. The choice of solvent and experimental parameters is critical for resolving all carbon signals, including the often-broad quaternary carbons.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • A 5 mm broadband probe.

Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the compound's likely low solubility in less polar solvents like chloroform-d (CDCl₃) and the presence of the acidic carboxylic acid proton and the N-H proton. DMSO-d₆ will facilitate the observation of these exchangeable protons if ¹H NMR is also being acquired.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

NMR Spectrometer Setup and Data Acquisition:

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm to ensure all carbon signals, from the aliphatic propyl group to the carbonyl carbon, are observed.

    • Transmitter Offset: Center the transmitter offset at approximately 100-110 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer T₁ relaxation times.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

    • Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

¹³C NMR Chemical Shift Analysis and Comparison

The predicted ¹³C NMR chemical shifts for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid are presented below, alongside experimental data for structurally related compounds. This comparison allows for a confident assignment of each carbon resonance.

Molecular Structure and Atom Numbering:

Figure 1: Molecular structure and atom numbering.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm) for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acidExperimental Shift (ppm) for 2-propyl-1H-benzimidazole[1]Experimental Shift (ppm) for 1H-benzimidazole-5-carboxylic acid[2]Rationale for Prediction
C2 ~155-157~155.3~144.0The 2-propyl group causes a significant downfield shift compared to the unsubstituted benzimidazole. The effect of the 5-carboxy group on C2 is expected to be minimal.
C3a/C7a ~135-143~140.7, ~134.6~142.1, ~136.2Due to tautomerism, these carbons often show averaged or broadened signals. The electron-withdrawing carboxylic acid group will influence the electron density of the aromatic system.
C4 ~115-118~111.2~115.8The carboxylic acid at the adjacent position will have a notable effect on this carbon.
C5 ~123-126~121.5~124.5This is the point of attachment for the carboxylic acid group, and its chemical shift will be influenced by the substituent effect.
C6 ~122-125~121.5~123.0This carbon is ortho to the carboxylic acid group, leading to a downfield shift.
C7 ~112-115~118.6~113.5Similar to C4, this position is influenced by the overall electron distribution in the ring.
COOH ~167-170N/A~168.5The chemical shift for the carboxylic acid carbonyl carbon is expected in this characteristic region.
C1' (CH₂) ~29-32~29.4N/AThe chemical shift of the methylene carbon attached to the benzimidazole ring.
C2' (CH₂) ~21-24~21.8N/AThe central methylene carbon of the propyl group.
C3' (CH₃) ~13-15~14.0N/AThe terminal methyl carbon of the propyl group.

Note: Experimental data for 2-propyl-1H-benzimidazole is often reported in CDCl₃. The values have been adjusted for comparison in DMSO-d₆, where aromatic carbons typically experience a slight downfield shift.

Discussion of Expected Chemical Shifts

The predicted chemical shifts are derived from the additive effects of the propyl and carboxylic acid substituents on the benzimidazole core.

  • The Propyl Group: The propyl group at the C2 position significantly deshields this carbon, shifting it downfield to the ~155-157 ppm region. The aliphatic carbons of the propyl chain are expected in their characteristic upfield regions.

  • The Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group at C5 will influence the chemical shifts of the aromatic carbons. The most pronounced effects will be on the ipso-carbon (C5) and the ortho-carbons (C4 and C6). The carbonyl carbon of the carboxylic acid will appear at the far downfield end of the spectrum, typically around 167-170 ppm.

  • Tautomerism: Benzimidazoles exist as a mixture of two rapidly interconverting tautomers in solution. This can lead to averaged signals for the carbons in the benzene portion of the molecule (C4/C7 and C5/C6) and the bridgehead carbons (C3a/C7a), especially in aprotic solvents. In some cases, this can result in broadened peaks.[3][4]

Logical Workflow for Structural Confirmation

To unambiguously assign all carbon signals, a series of 2D NMR experiments should be performed in conjunction with the standard ¹³C NMR.

G cluster_workflow Figure 2: 2D NMR Workflow for Structural Elucidation A 1D ¹H NMR C HSQC/HMQC A->C E COSY A->E B 1D ¹³C NMR B->C D HMBC C->D F Structure Confirmed D->F E->D

Figure 2: 2D NMR Workflow for Structural Elucidation.

  • ¹H NMR: Provides information on the proton environment and coupling patterns.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which is useful for assigning the propyl chain protons and the aromatic protons.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons (C2, C3a, C5, C7a, and the carbonyl carbon) by observing their correlations with nearby protons.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the ¹³C NMR chemical shifts of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid. By leveraging comparative data from structurally similar molecules, we have established a reliable set of predicted chemical shifts. The detailed experimental protocol and the proposed 2D NMR workflow offer a clear path for researchers to obtain and fully assign the ¹³C NMR spectrum of this important compound, thereby facilitating its unequivocal structural characterization.

References

  • PubChem. 2-Propyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6337. [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 2838-2851. [Link]

  • Ben-Aoun, Z., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257. [Link]

Sources

Purity Analysis of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid Using LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (PBICA) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for angiotensin II receptor antagonists like Telmisartan .[1]

Ensuring the purity of PBICA is not merely a box-checking exercise; it is a critical safety gate. The synthesis of benzimidazoles typically involves the condensation of phenylenediamines with carboxylic acids (or aldehydes), a process prone to generating regioisomers , diamino-precursors , and dimeric byproducts .[1]

While HPLC-UV is the industry workhorse for routine release testing, it suffers from a "blind spot": it cannot definitively distinguish between co-eluting isomers with identical chromophores, nor can it detect non-chromophoric genotoxic impurities (GTIs) at trace levels.[1]

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against the standard HPLC-UV approach, demonstrating why LC-MS is the superior choice for process development, impurity characterization, and trace analysis.[1]

Comparative Analysis: LC-MS vs. HPLC-UV[1][2]

The following table contrasts the two methodologies based on critical performance metrics for benzimidazole analysis.

FeatureHPLC-UV (Standard)LC-MS (Advanced)Verdict
Primary Detection Chromophore absorption (UV/Vis)Mass-to-charge ratio (m/z)LC-MS wins on specificity.[1][2]
Impurity ID Retention time matching only.Molecular weight + Fragmentation fingerprint.LC-MS provides structural elucidation.[1]
Sensitivity (LOD)

0.05% (Standard UV)
< 0.001% (Trace/ppm level)LC-MS is essential for GTIs.[1]
Isomer Specificity Poor. Regioisomers often co-elute.High. Can distinguish based on fragmentation or use MS to deconvolute overlapping peaks.LC-MS resolves ambiguity.
Sample Matrix Requires rigorous cleanup to avoid UV interference.High selectivity allows "dilute-and-shoot" for some matrices (though suppression is a risk).[1]LC-MS handles complex matrices better.[1][3][2]
The "Silent" Impurity Problem

In the synthesis of PBICA, a common impurity is the regioisomer (e.g., the 6-carboxylic acid variant, depending on tautomerism and substitution).[1] Both isomers have nearly identical UV spectra. HPLC-UV may integrate them as a single peak, falsely inflating purity. LC-MS/MS can distinguish them if their fragmentation pathways differ, or simply allow for lower detection limits to spot the "shoulder" of a co-eluting peak.

Technical Rationale: The Amphoteric Challenge

PBICA is amphoteric :

  • Basic Moiety: The imidazole ring (tertiary nitrogen, pKa

    
     5.5 - 6.0).
    
  • Acidic Moiety: The carboxylic acid group (-COOH, pKa

    
     4.0).
    

Why this dictates the LC-MS Protocol:

  • Mobile Phase pH: To retain the molecule on a C18 column, you might typically use low pH to suppress the acid ionization. However, at low pH (e.g., 0.1% Formic Acid, pH ~2.7), the imidazole ring is protonated (

    
    ).[1]
    
  • Ionization Mode: The protonated imidazole makes Positive Mode ESI (Electrospray Ionization) the most sensitive detection method. Negative mode is possible for the carboxylate, but benzimidazoles fly exceptionally well in positive mode.

Experimental Protocol: LC-MS Purity Analysis

This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is adaptable to other platforms.

A. Sample Preparation[4][6][8][9]
  • Solvent: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[4] (Ensures solubility of both the acid and the imidazole core).

  • Concentration: 0.5 mg/mL (for purity), 1 µg/mL (for trace impurity scanning).

  • Filtration: 0.22 µm PTFE filter (Nylon can sometimes bind acidic moieties).[1]

B. LC Conditions (Chromatography)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-10 min: 5%

      
       95% B (Linear Ramp)[1]
      
    • 10-12 min: 95% B (Wash)[1]

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Column Temp: 40°C.

C. MS Conditions (Detection)[1][2][10][11]
  • Source: ESI (Electrospray Ionization).[1]

  • Polarity: Positive (

    
    ).[1][5]
    
  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Scan Type:

    • Full Scan (Q1): m/z 100 – 600 (To detect unknown byproducts).[1]

    • SIM/MRM: Target m/z 205.1 (Parent)

      
       187.1 (Loss of -OH/Water) or 161.1 (Decarboxylation) for quantitation.[1]
      

Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the analytical workflow.

Diagram 1: Analytical Strategy Decision Matrix

DecisionMatrix Start Start: Purity Analysis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid Phase Development Phase? Start->Phase RoutineQC Routine QC / Release Phase->RoutineQC Production RandD R&D / Process Optimization Phase->RandD Investigation ImpurityCheck Are Impurities > 0.1%? RoutineQC->ImpurityCheck LCMS Method: LC-MS / LC-MS/MS (High Sensitivity, Structural ID) RandD->LCMS Always (Characterization) StructureKnown Is Impurity Structure Known? ImpurityCheck->StructureKnown Yes HPLC Method: HPLC-UV (Cost-Effective, Standard) ImpurityCheck->HPLC No (Pure) StructureKnown->HPLC Yes (Valid Standard Available) StructureKnown->LCMS No (Unknown Peak)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS based on development phase and impurity profile.

Diagram 2: LC-MS Experimental Workflow

Workflow Sample Sample: Crude PBICA Prep Prep: Dissolve in MeOH:H2O + 0.1% Formic Acid Sample->Prep LC LC Separation: C18 Column, Gradient Elution Prep->LC Ionization ESI (+): Protonation of Imidazole Ring LC->Ionization MS Mass Analyzer: Scan m/z 100-600 Ionization->MS Data Data Analysis: Extract Ion Chromatogram (EIC) MS->Data

Caption: Step-by-step LC-MS workflow for the analysis of PBICA.

References

  • PubChem. (n.d.).[6] 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

  • Bongers, I. E. A., et al. (2021).[5] A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Wageningen University & Research. Retrieved from [Link]

Sources

Resolving the Ambiguity: A Comparative Guide to Structural Validation of 2-Substituted Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the benzimidazole scaffold is a privileged pharmacophore. However, validating the exact structural identity of 2-substituted benzimidazole isomers—particularly differentiating between positional isomers on the benzene ring (e.g., 5-substituted vs. 6-substituted derivatives)—presents a notorious analytical bottleneck.

The root of this challenge lies in annular tautomerism . In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. On the NMR timescale, this dynamic prototropic equilibrium creates a pseudo-


 symmetry, causing the signals for C4/C7 and C5/C6 to coalesce into averaged peaks[1]. Consequently, standard 1D NMR often fails to definitively assign regiochemistry.

As a Senior Application Scientist, I have evaluated the primary analytical workflows used to break this symmetry and lock down the true structure. This guide objectively compares these methodologies and provides a self-validating experimental protocol to ensure absolute structural integrity.

Comparative Analysis of Structural Validation Workflows

To accurately characterize these isomers, the analytical method must either outpace the tautomerization kinetics or bypass solution-state dynamics entirely.

Workflow A: Advanced Solution-State NMR (Solvent Anchoring + HMBC)

Standard


H and 

C NMR in non-polar solvents like CDCl

typically yields sharp, averaged signals due to unhindered tautomeric exchange[2].
  • The Causality of Solvent Selection: By switching the solvent to anhydrous DMSO-d

    
    , the strong hydrogen-bond accepting nature of the sulfoxide oxygen anchors the benzimidazole N-H proton. This intermolecular interaction drastically increases the activation energy required for the N1 ⇌ N3 proton transfer, effectively slowing the exchange on the NMR timescale[2].
    
  • Regioisomer Differentiation: Once the tautomerism is kinetically trapped, 2D Heteronuclear Multiple Bond Correlation (HMBC) and NOESY experiments can be deployed. HMBC traces

    
     (three-bond) couplings from the protons of the 2-substituent to the bridgehead carbons (C3a and C7a), allowing for the unambiguous assignment of the substituent's position on the fused benzene ring[3].
    
Workflow B: Solid-State Characterization (SC-XRD & CP-MAS NMR)

When solution-state dynamics prove too complex, solid-state techniques offer an orthogonal escape route.

  • The Causality of Crystallization: Single-Crystal X-Ray Diffraction (SC-XRD) completely bypasses tautomeric averaging by analyzing the molecule in a frozen crystal lattice. It provides absolute 3D spatial coordinates. However, SC-XRD only captures the single most thermodynamically stable tautomer in the solid state, which is heavily influenced by crystal packing forces and may not represent the bioactive conformer in solution[2].

Workflow C: In Silico DFT Validation

When experimental NMR yields ambiguous or heavily averaged spectra, computational chemistry bridges the gap.

  • The Causality of Computational Matching: Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) methods can predict the absolute NMR chemical shifts for both the 1H and 3H tautomers independently. By calculating the Boltzmann-weighted average of these predicted shifts based on their computed free energies, researchers can directly compare the theoretical model against the experimental averaged spectrum to validate the isomer's identity.

Quantitative Performance Comparison

The following table summarizes the operational performance of each analytical alternative when applied to 2-substituted benzimidazole isomers:

Performance MetricAdvanced Solution NMR (DMSO-d

+ HMBC)
Solid-State SC-XRDDFT Computational Validation
Tautomer Resolution High (if exchange is slowed via H-bonding)Absolute (captures a single static state)High (predicts exact tautomeric ratios)
Regioisomer Differentiation Excellent (via

carbon-proton correlations)
Absolute (direct spatial mapping)Moderate (relies heavily on basis set accuracy)
Throughput / Speed Medium (requires hours for 2D acquisition)Low (requires successful single-crystal growth)High (in silico, highly scalable)
Solution-State Relevance High (reflects physiological behavior)Low (lattice-dependent conformation)High (when implicit solvation models are used)
Relative Equipment Cost Moderate (Standard 400-600 MHz NMR)High (Diffractometer access required)Low (Requires computational clusters/software)

Self-Validating Experimental Protocol: The "Anchor & Map" Method

To ensure absolute trustworthiness in your structural assignment, do not rely on a single technique. The following step-by-step protocol represents a self-validating system that uses solvent-anchoring to manipulate reaction kinetics, followed by 2D spatial mapping and computational verification.

Step 1: Baseline Acquisition (The Control)

  • Dissolve 15–20 mg of the synthesized 2-substituted benzimidazole in 0.6 mL of CDCl

    
    .
    
  • Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K.
  • Expected Result: Observe broadened or averaged signals for the C4/C7 and C5/C6 carbons. This confirms the presence of rapid prototropic exchange and establishes the baseline ambiguity.

Step 2: Solvent Anchoring & Kinetic Trapping

  • Evaporate the CDCl

    
     under a gentle stream of nitrogen and redissolve the sample in 0.6 mL of anhydrous DMSO-d
    
    
    
    .
  • Acquire a new set of

    
    H and 
    
    
    
    C spectra. If signals remain broad, utilize Variable Temperature (VT) NMR to lower the probe temperature to 283 K.
  • Expected Result: The strong H-bonding from DMSO-d

    
     will slow the exchange, splitting the averaged peaks into distinct, sharp signals for the individual pyrrole-like and pyridine-like nitrogen environments[2].
    

Step 3: 2D HMBC Spatial Mapping

  • With the tautomerism anchored, set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
  • Trace the cross-peaks from the protons of the 2-substituent (e.g., a 2-methyl group) to the bridgehead carbons (C3a and C7a).

  • Correlate these bridgehead carbons to the protons on the substituted benzene ring to definitively map the regiochemistry (e.g., proving a 5-chloro substitution over a 6-chloro substitution)[3].

Step 4: Orthogonal DFT Validation (Failsafe)

  • If the 2-substituent lacks protons (e.g., a 2-trifluoromethyl group) rendering HMBC ineffective, build the 1H and 3H tautomer models in silico.

  • Optimize the geometry using the B3LYP/6-311++G(d,p) level of theory.

  • Calculate the GIAO NMR shifts and compare the theoretical Boltzmann-weighted average against your empirical Step 1 data to confirm the structural assignment.

Workflow Visualization

G N1 Synthesized 2-Substituted Benzimidazole Isomer N2 1D NMR (1H, 13C) Solvent: CDCl3 N1->N2 N3 Fast Exchange (Averaged Signals) N2->N3 Prototropic Tautomerism N4 Solvent Switch to DMSO-d6 & Low Temp (VT-NMR) N3->N4 H-Bond Anchoring Required N8 Solid-State XRD (Orthogonal Confirmation) N3->N8 If Solution Fails N5 Slowed Exchange (Distinct C4/C7 Signals) N4->N5 Kinetic Trapping N6 2D NMR (HMBC / NOESY) Map 3J Connectivities N5->N6 Resolve Regiochemistry N7 DFT Computational Validation (GIAO Chemical Shifts) N6->N7 Compare vs. Predicted N9 Unambiguous Structural & Tautomeric Assignment N6->N9 Empirical Match N7->N9 Validated Model N8->N9 Absolute Configuration

Fig 1: Self-validating analytical workflow for resolving benzimidazole tautomers and regioisomers.

References

  • Source: PMC (PubMed Central)
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journals URL
  • Synthesis and NMR spectroscopic assignment of chlorinated benzimidazole-2-thione derivatives Source: ResearchGate URL
  • Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Source: Walsh Medical Media URL

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Containment, and Disposal of 2-Propyl-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that ensuring the integrity of laboratory safety protocols is just as critical as the purity of the compounds we synthesize. 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 141838-50-8)[1] is a highly valuable intermediate in drug discovery, particularly in the development of angiotensin II receptor blockers (ARBs) and related benzimidazole-based therapeutics.

However, its specific molecular architecture demands rigorous, self-validating operational and disposal procedures. This guide provides drug development professionals with a comprehensive, mechanistic approach to safely handling and disposing of this compound.

Chemical Profile & Hazard Identification

To design an effective disposal strategy, we must first quantify the physical and hazardous parameters of the compound. All quantitative data and GHS classifications are summarized below for immediate operational reference.

Table 1: Chemical Profile & Hazard Identification

ParameterSpecification / Classification
Chemical Name 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid
CAS Number 141838-50-8[1]
Molecular Formula C₁₁H₁₂N₂O₂
Physical State Solid (Powder/Crystals)
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), STOT-SE (Category 3)[2]
Hazard Statements H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Key Precautionary Statements P261: Avoid breathing dust; P280: Wear protective gloves/eye protection; P501: Dispose of contents to an approved waste plant[2]

Mechanistic Toxicology & Hazard Rationale

True laboratory safety stems from understanding why a chemical behaves the way it does, rather than blindly following rules.

According to safety data sheets for structurally analogous benzimidazole carboxylic acids, these compounds act as potent localized irritants[2]. The carboxylic acid moiety acts as a proton donor, which can rapidly disrupt the local physiological pH of ocular and respiratory mucosal surfaces, leading to acute irritation (H319, H335)[3].

Furthermore, the addition of the 2-propyl chain significantly increases the molecule's partition coefficient (LogP)[4]. This enhanced lipophilicity facilitates deeper and more rapid penetration through the lipid-rich stratum corneum of the skin[4]. Consequently, dermal exposure to this specific derivative carries a higher risk of severe contact dermatitis compared to the unsubstituted benzimidazole core, making rigorous PPE and containment protocols non-negotiable[2].

Waste Segregation & Disposal Pathway

Proper disposal requires entrusting the material to a licensed waste disposal company, as it must not be allowed to enter drains or the general environment[2]. Waste material must be disposed of in accordance with national and local regulations, leaving chemicals in their original containers when possible, and avoiding mixing with incompatible waste streams.

Disposal Workflow Visualization

G cluster_0 Waste Segregation Phase A Waste Generation: 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid B Solid Waste (Powder/Residue) A->B C Liquid Waste (Aqueous/Solvent Mixtures) A->C D Contaminated Consumables (PPE, Vials) A->D E Seal in Compatible HDPE Containers B->E F Segregate into Halogenated/Non-Halogenated C->F G Double-Bag in Chemical Waste Bags D->G H Attach GHS Compliant Hazardous Waste Label E->H F->H G->H I Transfer to Approved Waste Disposal Facility H->I

Figure 1: Hazardous waste segregation and disposal pathway for 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid.

Self-Validating Disposal Protocols

Every operational step below includes a built-in validation mechanism to ensure the protocol has been executed flawlessly.

Protocol A: Solid Waste Containment

  • Preparation: Ensure the fume hood is operational. Validation: Verify the digital face velocity monitor reads between 80-100 fpm before opening the chemical container.

  • Transfer: Using an anti-static weighing spatula, transfer powder residues into a High-Density Polyethylene (HDPE) wide-mouth waste container. Causality: Anti-static tools prevent the aerosolization of fine powders, mitigating the risk of inhalation (H335).

  • Sealing: Seal the container with a PTFE-lined cap. Validation: Gently attempt to rotate the cap past its locking point; a firm resistance confirms a vapor-tight seal.

  • Labeling: Affix a GHS-compliant label indicating "Hazardous Waste: Toxic/Irritant Solid."

Protocol B: Liquid Waste Management

  • Compatibility Check: Select the appropriate waste carboy (HDPE for aqueous, glass for organic solvents). Validation: Before adding waste, visually inspect the container under bright light for stress fractures or prior incompatible residues.

  • Neutralization (If Aqueous): If the solution is highly acidic due to the carboxylic acid moiety, neutralize to pH 6-8. Validation: Apply a drop of the homogenized solution to pH indicator paper; the color must indicate a neutral range before the waste is sealed.

  • Venting & Sealing: Seal the container, leaving at least 20% headspace to accommodate vapor pressure changes. Validation: Squeeze the container slightly before tightening the cap; a sustained slight vacuum indicates a proper, leak-proof seal.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent dispersion of dust and subsequent respiratory exposure[2].

Step-by-Step Spill Decontamination Workflow:

  • Isolation & PPE Verification: Immediately evacuate non-essential personnel from the area. Validation: Perform a visual sweep of the lab, physically lock the door, and don a particulate respirator (N95 or P100). Verify the respirator seal by performing a positive and negative pressure check before approaching the spill.

  • Dust Suppression: Do not dry sweep, as this creates hazardous dust clouds[2]. Mist the spill lightly with water or cover it entirely with wet sand or vermiculite. Validation: Observe the powder under the fume hood light; if any airborne particles are visible, apply additional wet binder until the mass is completely cohesive.

  • Recovery: Scoop the bound material using a non-sparking brush and dustpan into a suitable waste container[5]. Validation: Inspect the floor from multiple angles using a flashlight to ensure no crystalline reflection remains.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water to remove any lingering acidic residue[3]. Validation: Swab the cleaned area with a clean white tissue; the tissue must remain completely uncolored and free of particulate residue.

References

  • Title: SAFETY DATA SHEET - 5-Benzimidazolecarboxylic Acid Source: TCI Chemicals URL
  • Title: 141838-50-8 | 2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid Source: BLD Pharm URL
  • Source: National Institutes of Health (NIH)
  • Title: SAFETY DATA SHEET - 1H-Benzimidazole-5-carboxylic acid Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Benzimidazole Derivatives Source: MilliporeSigma URL
  • Title: SAFETY DATA SHEET - Benzimidazole-5-carboxylic acid Source: Thermo Fisher Scientific URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.